Product packaging for Glyceryl 1-monooctanoate(Cat. No.:CAS No. 26402-26-6)

Glyceryl 1-monooctanoate

Cat. No.: B020754
CAS No.: 26402-26-6
M. Wt: 218.29 g/mol
InChI Key: GHBFNMLVSPCDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-monooctanoylglycerol is a 1-monoglyceride that has octanoyl as the acyl group. It is a 1-monoglyceride and an octanoate ester.
Monoctanoin is used to dissolve cholesterol gallstones.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O4 B020754 Glyceryl 1-monooctanoate CAS No. 26402-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypropyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBFNMLVSPCDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048383
Record name 2,3-Dihydroxypropyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-54-5, 26402-26-6
Record name Glyceryl 1-monooctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1-caprylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monoctanoin component A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monoctanoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06801
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Octanoic acid, monoester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dihydroxypropyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octanoic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Octanoic acid, 2,3-dihydroxypropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1-CAPRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCF579Z59B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Monocaprylin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Monocaprylin, the monoglyceride of caprylic acid, is a naturally occurring lipid that is Generally Regarded as Safe (GRAS) and possesses broad-spectrum antimicrobial and antiviral properties.[1][2] Its primary mechanism of action is the disruption of cellular and viral lipid membranes. As an amphipathic molecule, monocaprylin integrates into the lipid bilayers of microorganisms and the envelopes of viruses, leading to membrane destabilization, increased fluidity, and loss of integrity.[1][3] This disruption causes leakage of essential cellular components and prevents viral entry into host cells, ultimately leading to cell death or viral inactivation.[4][5][6] This document provides a detailed overview of these mechanisms, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Membrane Disruption

The fundamental mechanism by which monocaprylin exerts its antimicrobial and antiviral effects is through direct interaction with and subsequent disruption of lipid membranes.[1][3] This action is nonspecific and targets the physical structure of the membrane rather than specific protein receptors, making the development of resistance less likely.

Integration into the Lipid Bilayer

Monocaprylin is an amphipathic molecule, possessing both a hydrophilic glycerol head and a lipophilic 8-carbon fatty acid tail. This structure allows it to spontaneously insert itself into the phospholipid bilayers of microbial cell membranes and viral envelopes.[1][7] Studies using atomic force microscopy (AFM) on supported lipid bilayers (SLBs) have visualized the integration of monocaprylin, showing it preferentially incorporates into the more fluid, liquid-disordered (Ld) phase of the membrane rather than the rigid, solid-ordered (So) phase.[1][2][8]

Membrane Destabilization and Increased Permeability

Once integrated, monocaprylin disrupts the ordered structure of the lipid bilayer. It is hypothesized to increase membrane fluidity and create defects at phase boundaries, which destabilizes the membrane.[2][8] This destabilization leads to a rapid and significant increase in membrane permeability.[3][4] The consequences of this increased permeability are severe and lead to cell death through multiple simultaneous effects:

  • Leakage of Intracellular Contents: The compromised membrane allows for the uncontrolled leakage of vital cytoplasmic components, including nucleic acids, proteins, and essential ions.[4][5]

  • Membrane Depolarization: The disruption of the membrane leads to a collapse of the membrane potential, which is crucial for energy production and transport processes in bacteria.[4][5] This depolarization is a key factor in the rapid bactericidal effect of monocaprylin.

dot

Caption: General mechanism of monocaprylin-induced membrane disruption.

Antimicrobial Activity

Monocaprylin demonstrates potent activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1][9]

Action Against Bacteria

The effect of monocaprylin is lethal to both Gram-positive and Gram-negative bacteria.[1]

  • Against E. coli (Gram-negative): Monocaprylin causes a rapid change in the permeability and integrity of the cell membrane.[4] This leads to a decline in membrane potential, leakage of cellular contents, and ultimately, cell membrane disintegration and lysis.[4][5] Transmission electron microscopy (TEM) reveals damage to the membrane, a shrunken inner membrane, and disordered cellular structures.[10]

  • Against S. aureus (Gram-positive): The mechanism involves diffusion across the cell wall, followed by the collapse of the cell membrane and disruption of intracellular contents.[4] TEM observations show that the boundary between the cell wall and cell membrane becomes blurred and eventually disappears.[10]

dot

References

"Glyceryl 1-monooctanoate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl 1-monooctanoate, also known as monocaprylin or monooctanoin, is a monoacylglycerol consisting of a glycerol backbone esterified with one octanoic acid molecule.[1] This amphiphilic molecule possesses both a hydrophilic glycerol head and a hydrophobic 8-carbon acyl tail, making it a valuable surfactant and emulsifying agent.[2][3] It finds applications in the pharmaceutical, cosmetic, and food industries, where it is used for its emulsifying, stabilizing, and antimicrobial properties.[3][4] Notably, it has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in antimicrobial testing.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Compound Identification
IdentifierValue
IUPAC Name 2,3-dihydroxypropyl octanoate
Synonyms Monocaprylin, Monooctanoin, 1-Monooctanoyl-rac-glycerol[5]
CAS Number 502-54-5[5]
Chemical Formula C₁₁H₂₂O₄[5]
Molecular Weight 218.29 g/mol [5]
InChI Key GHBFNMLVSPCDGN-UHFFFAOYSA-N[5]
SMILES CCCCCCCC(=O)OCC(O)CO[6]
Table 2: Physicochemical Data
PropertyValue
Physical State Solid, powder, or colorless transparent liquid[1][4][7]
Melting Point 39.5 - 42 °C[2][3]
Boiling Point 340.0 ± 22.0 °C (Predicted)[3]
Density 1.044 ± 0.06 g/cm³ (Predicted)[3]
Solubility - Slightly soluble in water[2]- Soluble in chloroform and ethanol[7]
Stability Stable under normal storage conditions. Hydrolyzes into glycerol and caprylic acid under acidic or basic conditions.[2]
Storage Store in a freezer at -20°C in a dry, sealed container.[3][8]

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are outlined below.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid substance using a melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Glass capillary tubes (sealed at one end)

  • This compound sample, finely powdered

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of the powdered this compound onto a clean, dry watch glass.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube. Invert the tube and tap the sealed end gently on a hard surface to compact the sample into the bottom. Repeat until the packed sample height is approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating:

    • For an unknown melting point, perform a rapid preliminary heating to determine an approximate range.

    • For a precise measurement, set the heating rate so the temperature rises slowly (1-2 °C per minute) as it approaches the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

  • Final Reading: Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range).

  • Purity: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.

Determination of Solubility

This protocol provides a qualitative method for assessing the solubility of this compound in various solvents.

Apparatus and Materials:

  • Test tubes and rack

  • This compound sample

  • Solvents (e.g., water, ethanol, chloroform)

  • Pipettes or droppers

  • Vortex mixer or shaker

Procedure:

  • Sample Addition: Add approximately 0.1 g of this compound to three separate, clean, and dry test tubes.

  • Solvent Addition: To the first test tube, add 2 mL of water. To the second, add 2 mL of ethanol. To the third, add 2 mL of chloroform.

  • Mixing: Vigorously shake or vortex each test tube for 1-2 minutes to ensure thorough mixing.

  • Observation: Allow the tubes to stand and observe the results.

    • Soluble: The substance forms a clear, homogenous solution with no visible particles.

    • Slightly Soluble: The substance partially dissolves, potentially forming a cloudy suspension or leaving undissolved particles.

    • Insoluble: The substance does not dissolve, and two distinct layers may form, or the solid will settle at the bottom.

  • Recording: Record the solubility of this compound in each of the tested solvents.

Biological Activity and Experimental Workflow

This compound is recognized for its antimicrobial properties, capable of inhibiting the growth of a broad spectrum of bacteria and fungi. A common method to quantify this activity is the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The following diagram illustrates a typical workflow for a broth microdilution MIC test.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_controls Controls prep_compound Prepare Stock Solution of this compound serial_dilute Perform Serial Dilution: Add 50 µL of Compound Stock to First Well, Mix, and Transfer 50 µL to Subsequent Wells prep_compound->serial_dilute prep_media Prepare Sterile Growth Medium (Broth) add_media Dispense 50 µL of Broth into Each Well prep_media->add_media prep_inoculum Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) add_inoculum Inoculate Each Well with 50 µL of Microbial Suspension prep_inoculum->add_inoculum add_media->serial_dilute Step 1 serial_dilute->add_inoculum Step 2 incubation Incubate Plate (e.g., 18-24h at 37°C) add_inoculum->incubation pos_control Positive Control: Broth + Inoculum (No Compound) neg_control Negative Control: Broth Only (No Inoculum) readout Determine MIC: Lowest Concentration with No Visible Growth (Turbidity) incubation->readout

Fig 1. Workflow for Minimum Inhibitory Concentration (MIC) Assay.

References

Glyceryl 1-Monooctanoate: A Comprehensive Technical Guide on its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl 1-monooctanoate, also known as monocaprylin, is a monoglyceride ester of glycerol and octanoic acid. This compound has garnered significant attention in the scientific community due to its diverse biological activities. It is widely recognized for its potent antimicrobial properties against a broad spectrum of microorganisms, including pathogenic bacteria and fungi. Furthermore, this compound serves as an effective penetration enhancer, facilitating the delivery of active pharmaceutical ingredients across biological membranes, particularly the skin. Emerging evidence also suggests potential anti-inflammatory effects, expanding its therapeutic and formulation applications. This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development.

Antimicrobial Activity

This compound exhibits robust antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungi and yeasts. Its efficacy is often comparable or superior to traditional preservatives.[1] The primary mechanism of its antimicrobial action involves the disruption of the microbial cell membrane.[2] As an amphiphilic molecule, it integrates into the lipid bilayer, leading to increased membrane fluidity, the formation of pores, and subsequent leakage of intracellular components, ultimately resulting in cell lysis.[2]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of this compound against various microorganisms as reported in the scientific literature.

MicroorganismStrainMICMBCReference
Escherichia coli-1.28 mg/mL1.28 mg/mL[1]
Staphylococcus aureus-1.28 mg/mL1.28 mg/mL[1]
Streptococcus agalactiae->5.0 log cfu/mL reduction at 25 mM-[3]
Streptococcus dysgalactiae->5.0 log cfu/mL reduction at 25 mM-[3]
Streptococcus uberis->5.0 log cfu/mL reduction at 25 mM-[3]
Dermatophilus congolensis33411, 33413, 146392.5 mM5 mM[2]
Candida albicans-200 mg/L-[4]
Aspergillus niger-Growth inhibition observed-[4]
Penicillium roqueforti-Growth inhibition observed-[4]

Role as a Penetration Enhancer

This compound is a well-documented penetration enhancer, particularly in transdermal and rectal drug delivery systems.[5][6] Its ability to increase the permeability of the stratum corneum and other epithelial barriers is attributed to its amphiphilic nature, allowing it to interact with and temporarily disrupt the organized lipid structures of these membranes. This disruption facilitates the passage of co-administered active pharmaceutical ingredients.

Quantitative Penetration Enhancement Data
DrugFormulationModelEnhancement FactorReference
α-tocopherol-lipoic acid co-drugMicroemulsion-7.8-fold increase in skin penetration[2]
GentamicinHollow-type suppositoryRabbitEnhanced rectal absorption[5]
InsulinHollow-type suppositoryRabbitEnhanced rectal absorption[7]

Anti-inflammatory Activity

Recent studies have begun to elucidate the anti-inflammatory properties of monoglycerides, including this compound. The proposed mechanism involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, this compound can suppress the expression of pro-inflammatory cytokines, thereby mitigating the inflammatory response.

Signaling Pathway

The diagram below illustrates the proposed mechanism of anti-inflammatory action of this compound via the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκB IκB IKK->IκB Phosphorylates for degradation NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Cytokines Pro-inflammatory Cytokines DNA->Pro-inflammatory Cytokines Transcription G start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Determine MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end

References

Glyceryl 1-Monooctanoate: A Technical Guide to its Structure, Function, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl 1-monooctanoate, a monoglyceride ester of caprylic acid, is a biocompatible and biodegradable compound with significant potential in pharmaceutical and biotechnological applications. Its amphiphilic nature, arising from the combination of a hydrophilic glycerol backbone and a lipophilic octanoyl chain, underpins its diverse functionalities. This technical guide provides a comprehensive overview of the structure, function, and relevant experimental methodologies associated with this compound. A key focus is its role as a broad-spectrum antimicrobial agent, with available data on its efficacy against various microorganisms. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Properties

This compound, also known as monocaprylin, is the monoglyceride of n-octanoic acid (caprylic acid). The "1-" designation indicates that the octanoyl group is esterified to the primary hydroxyl group at the sn-1 position of the glycerol backbone.

Chemical Formula: C₁₁H₂₂O₄

Molecular Weight: 218.29 g/mol

Structure:

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₂₂O₄N/A
Molecular Weight218.29 g/mol N/A
AppearanceVaries from a liquid to a waxy solid at room temperatureN/A
SolubilitySoluble in organic solvents, poorly soluble in waterN/A

Core Function: Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity, demonstrating efficacy against pathogenic yeasts, as well as Gram-positive and Gram-negative bacteria.[1] This antimicrobial property is a focal point of research for its potential application in pharmaceuticals, food preservation, and as a topical antiseptic.

Spectrum of Activity

The antimicrobial effects of this compound have been documented against a range of microorganisms. Notably, it has been shown to suppress the growth of:

  • Pathogenic Yeasts: Including Candida albicans and Candida parapsilosis.[1]

  • Gram-Positive Bacteria: Such as Staphylococcus aureus.[1]

  • Gram-Negative Bacteria: Including Escherichia coli and Klebsiella pneumoniae.[1]

Quantitative Antimicrobial Data

The potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The available quantitative data for this compound's antimicrobial activity is summarized in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (mg/L)Reference
Candida albicans200[1]
Staphylococcus aureusData not available
Escherichia coliData not available

Further research is required to establish specific MIC values for a broader range of bacteria and fungi.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for monoglycerides like this compound is the disruption of the microbial cell membrane. This process is facilitated by the amphiphilic nature of the molecule.

The proposed mechanism can be visualized as a multi-step process:

Antimicrobial Mechanism of this compound cluster_0 This compound Action G1M This compound (Amphiphilic) Membrane Microbial Cell Membrane (Lipid Bilayer) G1M->Membrane Interaction Insertion Insertion into Membrane Membrane->Insertion Hydrophobic tail inserts Disruption Membrane Disruption & Increased Permeability Insertion->Disruption Destabilization Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Figure 1: Proposed mechanism of antimicrobial action for this compound.

The lipophilic octanoyl tail of this compound integrates into the lipid bilayer of the microbial cell membrane. This insertion disrupts the ordered structure of the membrane, leading to increased permeability. The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

Experimental Protocols

This section outlines general methodologies for the synthesis and antimicrobial evaluation of this compound, based on established protocols for similar monoglycerides. These should be adapted and optimized for specific research needs.

Synthesis of this compound

A common method for the synthesis of monoglycerides is through the esterification of glycerol with the corresponding fatty acid.

4.1.1. Enzymatic Esterification Protocol

This method utilizes a lipase enzyme as a catalyst, which offers high selectivity and milder reaction conditions compared to chemical synthesis.

Enzymatic Synthesis Workflow Reactants 1. Reactants: Glycerol & Octanoic Acid Solvent 2. Add Solvent (e.g., t-butanol) Reactants->Solvent Lipase 3. Add Immobilized Lipase (e.g., Novozym 435) Solvent->Lipase Incubation 4. Incubate with Shaking (e.g., 60°C, 24h) Lipase->Incubation Filtration 5. Filter to remove Lipase Incubation->Filtration Evaporation 6. Evaporate Solvent Filtration->Evaporation Purification 7. Purify Product (e.g., Column Chromatography) Evaporation->Purification

Figure 2: General workflow for the enzymatic synthesis of this compound.

Materials:

  • Glycerol

  • Octanoic acid (Caprylic acid)

  • Immobilized lipase (e.g., Novozym® 435)

  • Organic solvent (e.g., tert-butanol)

  • Molecular sieves (to remove water)

  • Shaking incubator

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve equimolar amounts of glycerol and octanoic acid in a suitable organic solvent in a reaction vessel.

  • Add molecular sieves to the mixture to absorb the water produced during the reaction, which can inhibit the enzyme.

  • Add the immobilized lipase to the reaction mixture. The amount of lipase will need to be optimized but is typically 5-10% of the total substrate weight.

  • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Purify the resulting this compound from the crude product, which may contain unreacted substrates and di- or tri-esters, using column chromatography.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Workflow Stock 1. Prepare Stock Solution of This compound Dilution 2. Perform Serial Dilutions in 96-well plate Stock->Dilution Inoculate 4. Inoculate wells with Microbial Suspension Dilution->Inoculate Inoculum 3. Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate 5. Incubate at Optimal Growth Temperature Inoculate->Incubate Observe 6. Observe for Microbial Growth (Turbidity) Incubate->Observe MIC 7. Determine MIC (Lowest concentration with no growth) Observe->MIC

Figure 3: Workflow for determining the MIC using the broth microdilution method.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Microbial culture to be tested

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and sterilize by filtration.

  • In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate sterile broth to achieve a range of concentrations.

  • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this further in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for S. aureus and E. coli, 35°C for C. albicans) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.

Applications in Drug Development

The properties of this compound make it an attractive candidate for various applications in drug development:

  • Topical Antimicrobial Formulations: Its efficacy against skin pathogens like S. aureus suggests its potential use in creams, ointments, and lotions for treating skin infections.

  • Pharmaceutical Excipient: Its amphiphilic nature allows it to function as an emulsifier, solubilizer, and penetration enhancer in various drug delivery systems.

  • Preservative: It can be used as a preservative in pharmaceutical and cosmetic formulations to prevent microbial contamination.

Future Directions

Further research is warranted to fully elucidate the potential of this compound. Key areas for future investigation include:

  • Elucidation of Specific MICs: Determining the MIC values against a wider range of clinically relevant bacteria and fungi.

  • In Vivo Efficacy Studies: Evaluating its antimicrobial activity in animal models of infection.

  • Mechanism of Action Studies: Investigating the detailed molecular interactions with microbial membranes.

  • Formulation Development: Optimizing its incorporation into various drug delivery systems to enhance its stability and efficacy.

Conclusion

This compound is a promising compound with well-documented broad-spectrum antimicrobial activity. Its favorable safety profile and biodegradable nature make it a compelling candidate for further investigation and development in the pharmaceutical and biotechnology sectors. This technical guide provides a foundational understanding of its structure, function, and key experimental methodologies to aid researchers in exploring its full potential.

References

Methodological & Application

Application Notes & Protocols: Monocaprylin as a Penetration Enhancer for Skin Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stratum corneum (SC), the outermost layer of the skin, presents a formidable barrier to the percutaneous absorption of most therapeutic agents.[1][2] Overcoming this barrier is a primary challenge in the development of topical and transdermal drug delivery systems.[3] Chemical penetration enhancers are compounds that reversibly decrease the barrier function of the SC, thereby facilitating the transport of drug molecules into and across the skin.[4]

Monocaprylin, also known as glyceryl monocaprylate, is a monoglyceride of caprylic acid. It is generally regarded as a safe excipient and has been investigated for its role as a moderate and effective skin penetration enhancer.[5][6] Its mechanism of action is primarily attributed to its ability to disrupt the highly ordered lipid structure of the stratum corneum. This document provides an overview of its mechanism, quantitative efficacy data, and detailed protocols for evaluating its enhancement potential.

Mechanism of Action

Monocaprylin enhances skin penetration primarily by interacting with and disrupting the intercellular lipid matrix of the stratum corneum.[1][4] The SC is often described using a "brick and mortar" model, where the corneocytes are the "bricks" and the intercellular lipids (ceramides, cholesterol, and free fatty acids) act as the "mortar".[2] This lipid matrix is highly ordered and forms a lamellar structure that is largely impermeable to many molecules.

Monocaprylin, being an amphiphilic molecule with a structure similar to endogenous lipids, can insert itself into these lipid bilayers. This insertion disrupts the tight packing and ordered arrangement of the lipids, leading to an increase in their fluidity.[4] This transient and reversible disruption creates more permeable regions or "pores" within the stratum corneum, allowing drug molecules to diffuse through the barrier more easily.

cluster_0 Normal Stratum Corneum cluster_1 Stratum Corneum with Monocaprylin corneocyte1 Corneocyte (Brick) corneocyte2 Corneocyte (Brick) lipids1 Highly Ordered Intercellular Lipids (Mortar) path_blocked Low Permeation enhancer Monocaprylin Application drug_ext Drug Molecule drug_ext->lipids1 corneocyte3 Corneocyte (Brick) corneocyte4 Corneocyte (Brick) lipids2 Disrupted & Fluidized Lipids path_open Enhanced Permeation drug_int Drug Molecule drug_int->lipids2 enhancer->lipids2 Disrupts Lipid Packing

Caption: Mechanism of Monocaprylin as a Penetration Enhancer.

Quantitative Data Summary

The efficacy of a penetration enhancer is typically quantified by the Enhancement Ratio (ER), which is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux in its absence. Studies have demonstrated monocaprylin's ability to significantly increase the permeation of various drugs.

One key study investigated the effect of glyceryl monocaprylate (GEFA-C₈) on the in vitro percutaneous absorption of pentazocine (PTZ) from an isopropyl myristate (IPM) vehicle using hairless mouse skin.[6] The results showed a concentration-dependent enhancement, with 10% w/w monocaprylin providing the highest increase in flux.

DrugVehicleEnhancer (Concentration)Skin ModelSteady-State Flux (Jss) (μg/cm²/h)Enhancement Ratio (ER)Reference
PentazocineIsopropyl Myristate (IPM)None (Control)Hairless Mouse~51.0[6]
PentazocineIPMGlyceryl Monocaprylate (10% w/w)Hairless Mouse~20~4.0[6]

Note: Flux values are estimated from graphical data presented in the cited study. The study reported the flux with monocaprylate was approximately 4 times higher than with IPM alone.[6]

Experimental Protocols

Protocol: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol outlines the methodology for assessing the effect of monocaprylin on the transdermal permeation of a model drug using vertical Franz diffusion cells.[7][8]

4.1.1 Materials and Equipment

  • Vertical Franz Diffusion Cells (with appropriate orifice diameter and receptor volume)

  • Full-thickness or dermatomed skin (human or animal, e.g., porcine or rodent)[9][10]

  • Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizer like Tween 80 to maintain sink conditions)

  • Test formulation: Drug dissolved in a vehicle with a specified concentration of monocaprylin.

  • Control formulation: Drug in the vehicle without monocaprylin.

  • Magnetic stir bars and stir plate or heating block for temperature control.[7]

  • Syringes and needles for sampling.

  • Validated analytical method (e.g., HPLC-UV) for drug quantification.[6]

  • Microtome or dermatome (for skin preparation).

4.1.2 Experimental Workflow

A 1. Skin Preparation Excise skin, remove subcutaneous fat. Prepare full-thickness or dermatomed sections. B 2. Skin Integrity Test Measure baseline Transepidermal Water Loss (TEWL) or electrical resistance. A->B Proceed if integrity is confirmed C 3. Mount Skin Position skin between donor and receptor chambers of the Franz Cell. B->C D 4. System Equilibration Fill receptor with degassed medium. Equilibrate at 32°C for 30-60 min. C->D E 5. Formulation Application Apply a finite dose of the control or monocaprylin formulation to the skin surface. D->E F 6. Sampling Withdraw aliquots from the receptor chamber at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24h). Replace with fresh, pre-warmed medium. E->F G 7. Sample Analysis Quantify drug concentration in samples using a validated analytical method (e.g., HPLC). F->G H 8. Data Analysis Plot cumulative amount permeated vs. time. Calculate Steady-State Flux (Jss) and Lag Time (Tlag). Determine Enhancement Ratio (ER). G->H

Caption: Workflow for In Vitro Skin Permeation Testing (IVPT).

4.1.3 Detailed Procedure

  • Skin Preparation: Excise fresh skin (e.g., abdominal human skin or porcine ear skin). Carefully remove any underlying fat and connective tissue. If using dermatomed skin, slice it to a uniform thickness (e.g., 500-750 µm) using a dermatome. Cut the prepared skin into sections large enough to fit the diffusion cells.

  • Cell Assembly: Mount the skin section onto the Franz diffusion cell, separating the donor and receptor compartments, with the stratum corneum facing the donor compartment. Clamp the cell assembly together securely.

  • Receptor Chamber: Fill the receptor chamber with a suitable, pre-warmed (32°C ± 1°C), and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber for continuous agitation.

  • Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes in a heating block or water bath to maintain a skin surface temperature of 32°C.[7]

  • Dosing: Apply a precise amount of the test formulation (containing the drug and monocaprylin) or the control formulation (drug only) evenly onto the surface of the stratum corneum in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment through the sampling arm. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.

  • Analysis: Analyze the collected samples for drug concentration using a validated analytical technique like HPLC.[6]

4.1.4 Data Analysis

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.

  • Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss, in μg/cm²/h).[6]

  • The lag time (Tlag) can be determined by extrapolating the linear portion of the plot to the x-axis.[6]

  • Calculate the Enhancement Ratio (ER) using the following formula: ER = Jss (with enhancer) / Jss (control)

Application Considerations

  • Concentration: The enhancing effect of monocaprylin is concentration-dependent. As seen with pentazocine, increasing the concentration up to 10% w/w improved permeation.[6] However, higher concentrations may increase the risk of skin irritation. Optimization studies are crucial.

  • Formulation: The overall vehicle composition can significantly impact monocaprylin's effectiveness. Its interaction with other excipients, solvents, and the drug itself must be considered during formulation development.

  • Skin Irritation: While generally considered safe, all penetration enhancers have the potential to cause skin irritation by disrupting the skin barrier.[1] It is essential to conduct parallel skin irritation studies (e.g., using reconstructed human epidermis models or in vivo animal models) to determine a safe and effective concentration range.

Conclusion

Monocaprylin is a promising penetration enhancer for topical and transdermal drug delivery. Its ability to fluidize the stratum corneum lipids allows for a moderate but significant increase in the permeation of various drug molecules. The provided protocols offer a standardized framework for researchers to quantitatively assess the enhancement potential of monocaprylin for specific active ingredients, facilitating the development of safe and effective skin-based therapeutic systems.

References

Application Notes and Protocols: Glyceryl Monooleate for Oral Drug Delivery of Poorly Water-Soluble Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyceryl monooleate (GMO) is a versatile and biocompatible lipid excipient that has garnered significant attention in pharmaceutical research for its potential to enhance the oral bioavailability of poorly water-soluble drugs.[1][2] A key attribute of GMO is its ability to form various liquid crystalline phases, such as cubic and hexagonal phases, upon contact with aqueous environments like the gastrointestinal (GI) fluid.[1][3] These unique structures can encapsulate lipophilic drugs, protect them from degradation in the GI tract, and facilitate their absorption.[4][5] This document provides detailed application notes and experimental protocols for utilizing GMO-based formulations in oral drug delivery.

Mechanism of Action

Glyceryl monooleate-based formulations, particularly those forming cubic liquid crystalline phases, enhance the oral bioavailability of poorly water-soluble drugs through several mechanisms:

  • Enhanced Solubilization: The lipid matrix of the cubic phase provides a hydrophobic environment that can effectively solubilize lipophilic drug molecules, maintaining them in a dissolved state within the GI tract.[5]

  • Protection from Degradation: The highly ordered and viscous nature of the cubic phase can protect encapsulated drugs from enzymatic and pH-dependent degradation in the stomach and small intestine.[4]

  • Bioadhesion: GMO-based formulations exhibit bioadhesive properties, allowing for prolonged contact time with the intestinal mucosa, which can increase the window for drug absorption.[3]

  • Facilitated Absorption: The digestion of GMO by intestinal lipases releases lipids that can form mixed micelles with bile salts. These micelles can enhance the transport of the dissolved drug across the unstirred water layer and facilitate its absorption by the intestinal epithelium.[5][6]

Visualization of Proposed Mechanism

cluster_0 Lumen of GI Tract cluster_1 Intestinal Epithelium GMO_Formulation GMO Formulation (Cubic Phase) with Drug Mixed_Micelles Mixed Micelles with Drug GMO_Formulation->Mixed_Micelles Lipase Digestion + Bile Salts Enterocyte Enterocyte Mixed_Micelles->Enterocyte Absorption Systemic_Circulation Systemic Circulation Enterocyte->Systemic_Circulation Transport

Caption: Proposed mechanism of GMO-based drug delivery.

Formulation Strategies

GMO can be formulated into various systems for oral drug delivery, with the most common being in situ forming liquid crystals and pre-formed cubic nanoparticles (cubosomes).

In Situ Liquid Crystal Forming Systems

These formulations are administered as a liquid lipid phase containing the drug. Upon contact with GI fluids, they spontaneously form a viscous, bioadhesive cubic phase.

Cubic Nanoparticles (Cubosomes)

Cubosomes are dispersed nanoparticles of the cubic liquid crystalline phase, typically stabilized by a polymer like Poloxamer 407.[5][7] They offer the advantage of a larger surface area and can be formulated as a dry powder for reconstitution or filled into capsules.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on GMO-based oral drug delivery systems.

Table 1: Formulation and In Vitro Characterization

Formulation TypeDrugGMO:Stabilizer RatioParticle Size (nm)Entrapment Efficiency (%)In Vitro Release (at 10h)
Cubic NanoparticlesSimvastatinGMO:Poloxamer 407100-150>98%<3%
Cubic Phase GelFurosemideN/ABulk GelN/ASustained Release

Data extracted from studies on Simvastatin and Furosemide formulations.[5][7]

Table 2: In Vivo Pharmacokinetic Parameters

FormulationDrugAnimal ModelCmaxTmax (h)Relative Bioavailability (%)
Cubic NanoparticlesSimvastatinBeagle DogsSustained levels>12241% (vs. crystal powder)
GMO FormulationCinnarizineRats-519% (vs. 6% for aqueous suspension)

Data extracted from studies on Simvastatin and Cinnarizine formulations.[7][8]

Experimental Protocols

Protocol 1: Preparation of Simvastatin-Loaded GMO/Poloxamer 407 Cubic Nanoparticles

Objective: To prepare and characterize cubic nanoparticles for enhanced oral delivery of Simvastatin.

Materials:

  • Glyceryl Monooleate (GMO)

  • Poloxamer 407

  • Simvastatin

  • Deionized Water

Procedure:

  • Melt GMO and Poloxamer 407 at 60°C.

  • Add Simvastatin to the molten lipid mixture and stir until completely dissolved.

  • Gradually add deionized water to the mixture while vortexing for 1 minute to form a homogenous cubic phase gel.

  • Allow the gel to equilibrate for 24-48 hours at room temperature.

  • Fragment the bulk gel into nanoparticles using a high-pressure homogenizer.

Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering.

  • Entrapment Efficiency: Quantified by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and measuring the drug concentration in the supernatant using a suitable analytical method like HPLC.

  • Morphology: Visualized using cryo-transmission electron microscopy (cryo-TEM) to confirm the internal cubic structure.[5][7]

Protocol 2: In Vitro Drug Release Study

Objective: To evaluate the release profile of a poorly water-soluble drug from a GMO-based formulation.

Materials:

  • Drug-loaded GMO formulation

  • Simulated Gastric Fluid (SGF)

  • Fasted-State Simulated Intestinal Fluid (FaSSIF)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Place a known amount of the drug-loaded formulation into a dialysis bag.

  • Seal the dialysis bag and place it in a vessel containing a known volume of release medium (SGF or FaSSIF).

  • Maintain the temperature at 37°C and agitate the medium at a constant speed.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To assess the oral bioavailability of a drug formulated with GMO compared to a control formulation (e.g., an aqueous suspension).

Materials:

  • Drug-loaded GMO formulation

  • Control drug formulation

  • Male Sprague-Dawley rats (or other suitable animal model)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the GMO formulation or the control formulation to the animals via oral gavage at a predetermined dose.

  • Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 33, and 55 hours).[8]

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples and analyze the drug concentration using a validated bioanalytical method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) to determine the relative bioavailability.

Visualization of Experimental Workflow

cluster_prep Formulation Preparation cluster_invitro In Vitro Testing cluster_invivo In Vivo Study Melt_Lipids Melt GMO & Poloxamer 407 Add_Drug Add Drug Melt_Lipids->Add_Drug Add_Water Add Water & Vortex Add_Drug->Add_Water Homogenize High-Pressure Homogenization Add_Water->Homogenize Characterization Characterization (Size, EE%, Morphology) Homogenize->Characterization Release_Study In Vitro Release Study Homogenize->Release_Study Dosing Oral Dosing (Animal Model) Homogenize->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling Plasma_Analysis Plasma Drug Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis

Caption: General experimental workflow for GMO formulations.

Conclusion

Glyceryl monooleate is a promising excipient for the oral delivery of poorly water-soluble drugs. Its ability to form liquid crystalline phases in the GI tract offers a unique mechanism for enhancing drug solubilization, providing protection from degradation, and facilitating absorption. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of GMO-based formulations for improving the therapeutic efficacy of challenging drug candidates.

References

Application Notes and Protocols: Glyceryl 1-Monooctanoate in Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Glyceryl 1-monooctanoate, often referred to in literature and commerce as glyceryl monocaprylate (e.g., Capmul® MCM C8), as a key lipid component in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are advanced lipid-based formulations designed to enhance the oral bioavailability of poorly water-soluble drugs.

Introduction to this compound in SEDDS

This compound is a monoglyceride of caprylic acid (a medium-chain fatty acid). Its amphiphilic nature and ability to act as a lipid solvent make it an excellent candidate for the oil phase in SEDDS formulations.[1] SEDDS are isotropic mixtures of an oil, a surfactant, a co-surfactant/co-solvent, and a drug, which spontaneously form a fine oil-in-water emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2]

The primary advantages of using this compound in SEDDS include:

  • Enhanced Solubilization: It serves as an effective solvent for many lipophilic drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II and IV.[3][4]

  • Improved Bioavailability: By presenting the drug in a solubilized and finely dispersed state, SEDDS can significantly improve drug absorption and oral bioavailability.[5]

  • Facilitated Self-Emulsification: As a medium-chain monoglyceride, it contributes to the spontaneous formation of nano-sized emulsion droplets.[6]

Quantitative Data on this compound SEDDS Formulations

The following tables summarize quantitative data from various studies that have utilized glyceryl monocaprylate (Capmul® MCM) in SEDDS formulations for different poorly water-soluble drugs.

Table 1: Composition of Glyceryl Monocaprylate-Based SEDDS Formulations

DrugOil (Glyceryl Monocaprylate) (% w/w)Surfactant (% w/w)Co-surfactant/Co-solvent (% w/w)Reference
Atorvastatin CalciumCapmul MCMTween 20 / Labrasol-[6]
ProgesteroneGlyceryl Triacetate (MCT)Tween 80 (55%)Transcutol HP (25%)[7]
20(S)-ProtopanaxadiolCapmul MCM C8 (19%)Kolliphor PS80 (76%)-[8]
DanazolCapmul MCM / Caprylic Acid (1:1)Cremophor RH40 (≥30%)-[9]
OlaparibCapmul MCMTween 80PEG 400[9]

Table 2: Characterization of Glyceryl Monocaprylate-Based SEDDS Formulations

DrugDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Atorvastatin Calcium86.930.195-7.27[6]
Progesterone (MCT-SEDDS)113.50 ± 0.34--5.49 ± 0.15[7]
Progesterone (MCT&LCT-SEDDS)21.23 ± 0.30--7.28 ± 0.73[7]
20(S)-Protopanaxadiol250.37 ± 23.47< 0.3-[8]
Olaparib87.0 ± 0.4--[9]

Experimental Protocols

This section provides detailed methodologies for the formulation and characterization of this compound-based SEDDS.

3.1. Formulation of SEDDS

The formulation of SEDDS involves a systematic screening of excipients (oil, surfactant, and co-surfactant) to identify a combination that can efficiently solubilize the drug and form a stable microemulsion upon dilution.

  • Protocol for Excipient Screening (Solubility Studies):

    • Add an excess amount of the drug to 2 mL of each selected oil (e.g., this compound), surfactant, and co-surfactant in separate vials.

    • Vortex the vials for 10 minutes to facilitate mixing.

    • Place the vials in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.[10]

    • After reaching equilibrium, centrifuge the samples at a high speed (e.g., 5000 rpm) for 15 minutes to separate the undissolved drug.[10]

    • Filter the supernatant through a 0.45 µm membrane filter.

    • Dilute the filtered supernatant with a suitable solvent (e.g., methanol) and quantify the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Protocol for Construction of Pseudo-Ternary Phase Diagrams:

    • Based on the solubility studies, select the oil, surfactant, and co-surfactant.

    • Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase (this compound) at varying weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

    • Titrate each oil/Sₘᵢₓ mixture with water dropwise under constant stirring.

    • Visually observe the mixture for transparency and flowability to identify the formation of a microemulsion.

    • Plot the results on a triangular coordinate system to delineate the microemulsion region.

  • Protocol for Preparation of Drug-Loaded SEDDS:

    • Select the optimal ratio of oil, surfactant, and co-surfactant from the pseudo-ternary phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the calculated amount of the drug to the mixture.

    • Gently heat the mixture (if necessary) and vortex until the drug is completely dissolved and a clear, homogenous solution is obtained.

3.2. Characterization of SEDDS

3.2.1. Droplet Size and Zeta Potential Analysis

This analysis determines the size distribution and surface charge of the emulsion droplets formed upon dilution of the SEDDS, which are critical parameters influencing stability and bioavailability.

  • Protocol:

    • Dilute the SEDDS formulation (e.g., 100-fold) with distilled water or a relevant buffer.[7]

    • Gently mix the diluted sample to ensure homogeneity.

    • Measure the droplet size, polydispersity index (PDI), and zeta potential using a Zetasizer Nano-ZS or a similar instrument based on dynamic light scattering (DLS) and electrophoretic light scattering (ELS).[7]

    • Perform the measurements in triplicate at a constant temperature (e.g., 25°C).

3.2.2. Self-Emulsification Time Assessment

This test evaluates the efficiency and speed of emulsion formation upon dilution of the SEDDS in an aqueous medium.

  • Protocol:

    • Use a USP dissolution apparatus II (paddle type).

    • Add 500 mL of a relevant aqueous medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8, or distilled water) to the dissolution vessel.

    • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.

    • Introduce a specific amount of the SEDDS formulation (e.g., 1 mL) into the medium.

    • Visually observe the time taken for the formulation to completely disperse and form a homogenous emulsion.

3.2.3. In Vitro Drug Release Study

This study assesses the rate and extent of drug release from the SEDDS formulation in a simulated gastrointestinal environment.

  • Protocol:

    • Use a USP dissolution apparatus II (paddle type).

    • Fill a dialysis bag (with an appropriate molecular weight cut-off) with a specific amount of the drug-loaded SEDDS formulation.

    • Place the dialysis bag in 900 mL of a suitable dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8).[3]

    • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 or 100 rpm.[3]

    • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain sink conditions.

    • Filter the samples and analyze the drug concentration using a validated analytical method.

Visualizations

4.1. Experimental Workflow for SEDDS Formulation and Characterization

The following diagram illustrates the logical workflow for developing and evaluating a this compound-based SEDDS.

SEDDS_Workflow cluster_Formulation Formulation Development cluster_Characterization Characterization cluster_Evaluation Further Evaluation A Drug Solubility Screening in Excipients B Selection of Oil (this compound), Surfactant & Co-surfactant A->B C Construction of Pseudo-Ternary Phase Diagrams B->C D Identification of Microemulsion Region C->D E Preparation of Drug-Loaded SEDDS D->E F Droplet Size & Zeta Potential Analysis E->F G Self-Emulsification Time Assessment E->G H Thermodynamic Stability Studies E->H I In Vitro Drug Release Study H->I J Ex Vivo Permeation Studies I->J K In Vivo Bioavailability Studies J->K

Caption: Workflow for SEDDS Formulation and Evaluation.

4.2. Mechanism of Bioavailability Enhancement by SEDDS

The following diagram outlines the key mechanisms by which SEDDS, formulated with lipids like this compound, enhance the oral bioavailability of poorly soluble drugs.

SEDDS_Mechanism cluster_Ingestion Oral Administration cluster_GIT Gastrointestinal Tract cluster_Absorption Absorption Mechanisms A SEDDS Formulation (Drug in this compound, Surfactant, Co-surfactant) B Dispersion in GI Fluids A->B C Spontaneous Emulsification B->C D Formation of Nano-sized Emulsion Droplets C->D E Increased Surface Area for Dissolution D->E F Enhanced Drug Solubilization D->F G Increased Membrane Fluidity (Transcellular Absorption) F->G H Opening of Tight Junctions (Paracellular Transport) F->H I Inhibition of P-gp Efflux F->I J Lymphatic Transport F->J K Increased Bioavailability G->K H->K I->K J->K

Caption: SEDDS Mechanism of Action.

References

Unveiling the Purity of Glyceryl 1-Monooctanoate: A Guide to USP-NF Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 8, 2025 – In the fast-paced world of pharmaceutical development and manufacturing, ensuring the quality and purity of excipients is paramount. Glyceryl 1-monooctanoate, a versatile monoglyceride emulsifier, finds critical applications in various dosage forms. Adherence to the analytical methods outlined in the United States Pharmacopeia–National Formulary (USP-NF) is essential for regulatory compliance and product safety. This application note provides a detailed overview and protocols for the comprehensive analysis of this compound, also known as Glyceryl Monocaprylate, according to USP-NF standards.

This guide is designed for researchers, scientists, and drug development professionals, offering clear, actionable protocols and data presentation to facilitate seamless integration into laboratory workflows.

I. Quantitative Analysis Summary

The following tables summarize the key quantitative tests and their acceptance criteria for this compound as per the USP-NF monograph for Glyceryl Monocaprylate.

Table 1: Assay for Mono-, Di-, and Triester Content

ComponentAcceptance Criteria
MonoestersNot less than 75.1%
DiestersNot more than 24.9%
TriestersNot more than 5.0%

Table 2: Additional Physicochemical Tests

TestAcceptance Criteria
Limit of Free GlycerinNot more than 3.0%
Acid ValueNot more than 3.0
Fatty Acid Composition
Caproic AcidNot more than 1.0%
Caprylic AcidNot less than 90.0%
Capric AcidNot more than 10.0%
Lauric AcidNot more than 1.0%
Myristic AcidNot more than 0.5%

II. Experimental Protocols

A. Assay for Mono-, Di-, and Triesters and Limit of Free Glycerin by Size-Exclusion Chromatography (SEC)

This method separates the glycerides and free glycerin based on their molecular size.

1. Chromatographic System:

  • Column: A 300 mm x 7.8 mm size-exclusion column packed with a styrene-divinylbenzene copolymer (5 µm particle size, 10 nm pore size).

  • Mobile Phase: Tetrahydrofuran (THF).

  • Flow Rate: 1.0 mL/min.

  • Detector: Differential Refractive Index (RI) detector.

  • Injection Volume: 40 µL.

2. Standard Solution Preparation (for Limit of Free Glycerin):

  • Accurately weigh and dissolve USP Glycerin RS in THF to prepare a series of standard solutions with concentrations ranging from approximately 0.5 mg/mL to 4.0 mg/mL.

3. Sample Solution Preparation:

  • Accurately weigh about 200 mg of this compound into a 5 mL volumetric flask.

  • Dissolve in and dilute to volume with THF. Mix well.

4. Procedure:

  • Inject the standard solutions and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak responses.

  • For the assay of mono-, di-, and triesters, calculate the percentage of each by the normalization procedure.

  • For the limit of free glycerin, plot a calibration curve of the peak responses of the glycerin standard solutions versus their concentrations. From the calibration curve, determine the concentration of glycerin in the sample solution and calculate the percentage of free glycerin.

B. Acid Value

This test determines the amount of free acids present in the substance.

1. Reagents:

  • Solvent: A mixture of equal volumes of alcohol and ether, neutralized to phenolphthalein with 0.1 N sodium hydroxide.

  • Titrant: 0.1 N Sodium Hydroxide VS.

  • Indicator: Phenolphthalein TS.

2. Procedure:

  • Accurately weigh about 10 g of the substance into a flask.

  • Add 50 mL of the neutralized solvent and dissolve the sample. Gentle warming may be required.

  • Add 1 mL of phenolphthalein TS.

  • Titrate with 0.1 N sodium hydroxide VS until a faint pink color persists for at least 30 seconds.

  • Calculate the acid value using the formula provided in USP General Chapter <401>.

C. Fatty Acid Composition by Gas Chromatography (GC)

This method determines the profile of fatty acids after their conversion to volatile methyl esters.

1. Preparation of Fatty Acid Methyl Esters (FAMEs):

  • Prepare the FAMEs from the this compound sample as described in USP General Chapter <401>.

2. Chromatographic System:

  • Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., a bonded polyethylene glycol phase).

  • Carrier Gas: Helium.

  • Detector: Flame Ionization Detector (FID).

  • Temperatures:

    • Injector: 250 °C

    • Detector: 250 °C

    • Column: A suitable temperature program to separate the fatty acid methyl esters.

  • Injection Volume: 1 µL.

3. Standard Solution:

  • A mixture of certified fatty acid methyl ester reference standards, including caproic, caprylic, capric, lauric, and myristic acids.

4. Procedure:

  • Inject the standard solution and the sample preparation into the gas chromatograph.

  • Identify the fatty acid methyl esters in the sample by comparing their retention times with those of the standards.

  • Calculate the percentage of each fatty acid by the normalization procedure.

III. Visualized Workflows

The following diagrams illustrate the logical flow of the analytical procedures.

Assay_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Calculation Sample Weigh Glyceryl 1-monooctanoate DissolveSample Dissolve in THF Sample->DissolveSample Standard Prepare Glycerin Standard Solutions DissolveStandard Dissolve in THF Standard->DissolveStandard SEC_System Size-Exclusion Chromatography Mobile Phase: THF Detector: RI DissolveSample->SEC_System Inject Sample DissolveStandard->SEC_System Inject Standards Peak_Integration Integrate Peak Areas SEC_System->Peak_Integration Assay_Calc Calculate % Mono-, Di-, and Triesters Peak_Integration->Assay_Calc Glycerin_Calc Calculate % Free Glycerin Peak_Integration->Glycerin_Calc

Caption: Workflow for the Assay and Limit of Free Glycerin.

FattyAcid_Workflow Start This compound Sample Derivatization Prepare Fatty Acid Methyl Esters (FAMEs) Start->Derivatization GC_Analysis Gas Chromatography (GC-FID) Analysis Derivatization->GC_Analysis Data_Analysis Identify and Quantify FAMEs by Normalization GC_Analysis->Data_Analysis Result Report Fatty Acid Composition (%) Data_Analysis->Result

Caption: Workflow for Fatty Acid Composition Analysis.

Disclaimer: This application note is intended for informational purposes only and should not be considered a substitute for the official USP-NF monograph. Users should always refer to the current official USP-NF for complete and up-to-date information.

Application Notes and Protocols for Glyceryl 1-Monooctanoate in Nanoemulsion Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Glyceryl 1-Monooctanoate, also known as monooctanoin, in the formulation of nanoemulsions for advanced drug delivery. The information compiled from scientific literature offers insights into its role as a key excipient, detailed experimental protocols, and the characterization of the resulting nanoformulations. While specific data for pure this compound is limited, extensive information on the closely related Capmul® MCM C8, a mixture of caprylic (C8) and capric (C10) mono- and diglycerides, provides a strong foundation for its application.

Introduction to this compound in Nanoemulsions

This compound is a monoglyceride of octanoic acid, a medium-chain fatty acid. Its amphiphilic nature, arising from a hydrophilic glycerol head and a lipophilic octanoyl tail, makes it a valuable component in the preparation of nanoemulsions. Nanoemulsions are kinetically stable, submicron-sized (typically 20-200 nm) colloidal dispersions of two immiscible liquids, such as oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules.[1]

The primary roles of this compound in nanoemulsion formulations include:

  • Oil Phase: Due to its lipophilic character, it can serve as the oil phase, particularly for the encapsulation of hydrophobic active pharmaceutical ingredients (APIs).

  • Co-surfactant/Surfactant: Its amphiphilic properties allow it to act as a co-surfactant, working in conjunction with a primary surfactant to reduce interfacial tension and facilitate the formation of nano-sized droplets. It can also function as a primary emulsifier in some systems.

  • Permeation Enhancer: In topical and transdermal formulations, it has been shown to enhance the penetration of drugs through the skin.

The use of this compound and related medium-chain monoglycerides is particularly advantageous for the delivery of poorly water-soluble drugs (BCS Class II and IV), offering a means to improve their solubility, dissolution rate, and bioavailability.[2][3]

Experimental Protocols

This section details the methodologies for preparing and characterizing nanoemulsions incorporating this compound. The protocols are based on established techniques described in the scientific literature for similar medium-chain monoglycerides.

Materials
  • Oil Phase: this compound (or Capmul® MCM C8)

  • Aqueous Phase: Deionized or distilled water

  • Surfactant: Non-ionic surfactants such as Tween 40, Tween 80, or Kolliphor® RH40 are commonly used.[2][4]

  • Co-surfactant: Propylene glycol, PEG 400, or Transcutol-P.[2][5]

  • Active Pharmaceutical Ingredient (API): As required for the specific application.

Preparation of Nanoemulsions

Method 1: Spontaneous Emulsification (Aqueous Phase Titration)

This low-energy method is suitable for forming thermodynamically stable nanoemulsions.[2]

  • Preparation of the Oil Phase: Accurately weigh the required amounts of this compound (oil phase), surfactant, and co-surfactant into a glass vial. If an API is being encapsulated, dissolve it in this mixture.

  • Mixing: Gently heat the mixture to 30-40°C while stirring with a magnetic stirrer until a homogenous and transparent solution is obtained.

  • Titration: Slowly add the aqueous phase dropwise to the oil phase under continuous stirring.

  • Observation: The formation of a clear or slightly bluish, transparent liquid indicates the formation of a nanoemulsion.

  • Equilibration: Allow the nanoemulsion to equilibrate at room temperature for at least 15-30 minutes before characterization.

Method 2: High-Pressure Homogenization

This high-energy method is effective for producing nanoemulsions with a very small droplet size and narrow size distribution.

  • Preparation of Phases: Prepare the oil phase (this compound and oil-soluble components) and the aqueous phase (water, surfactant, and water-soluble components) separately.

  • Coarse Emulsion Formation: Add the oil phase to the aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) at 5000-10000 rpm for 10-15 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).

  • Cooling: Cool the resulting nanoemulsion to room temperature.

Characterization of Nanoemulsions

2.3.1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for assessing the physical stability of the nanoemulsion.

  • Method: Dynamic Light Scattering (DLS) using a Zetasizer.

  • Procedure:

    • Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Measure the particle size (Z-average), PDI, and zeta potential at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

    • Perform the measurements in triplicate.

2.3.2. Drug Content and Encapsulation Efficiency

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Procedure for Encapsulation Efficiency:

    • Separate the free (unencapsulated) drug from the nanoemulsion. This can be achieved by ultracentrifugation using centrifugal filter units (e.g., Amicon® Ultra).

    • Quantify the amount of free drug in the aqueous phase (filtrate) using a validated analytical method.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

2.3.3. In Vitro Drug Release

  • Method: Franz Diffusion Cell System.

  • Procedure:

    • Mount a dialysis membrane (with an appropriate molecular weight cut-off) between the donor and receptor compartments of the Franz diffusion cell.

    • Fill the receptor compartment with a suitable release medium (e.g., phosphate-buffered saline with a small percentage of a solubilizing agent to maintain sink conditions) and maintain it at 37°C with constant stirring.

    • Place a known amount of the nanoemulsion formulation in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh medium.

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical method.

Quantitative Data Summary

The following tables summarize quantitative data from studies on nanoemulsions formulated with Capmul® MCM C8/10, a compound closely related to this compound. This data provides a reference for the expected physicochemical properties.

Table 1: Physicochemical Characterization of Self-Emulsified Nanoemulsions (SENs) containing Capmul® MCM C8/10 [4]

FormulationComposition (w/w)Droplet Size (nm)
SEN1 C18T:C8/10MD:Kolliphor®RH40 = 7:3:10257
SEN2 C8T:C8/10MD:Kolliphor®RH40 = 1:1:230
SEN5 C8/10MD:Kolliphor®RH40 = 1:1120
SEN6 C8/10MD:Kolliphor®RH40 = 1:415

C18T: Tricaprylin, C8T: Triolein, C8/10MD: Capmul® MCM

Table 2: Characterization of Econazole Nitrate Nanoemulsion using Peppermint Oil (as an example of a potential oil phase in combination with this compound) [2]

ParameterValue
Particle Size (nm) 80.57
pH 5.65

Table 3: Characterization of Nicardipine Nanoemulsion [1]

FormulationMean Particle Size (nm)Zeta Potential (mV)
Drug-loaded NE 116.2 ± 0.452-32.3 ± 0.53
NE-based Gel 185 ± 2.53-34.5 ± 0.26

Visualizations

Experimental Workflow for Nanoemulsion Preparation

experimental_workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization oil_phase Oil Phase (this compound, API) coarse_emulsion Coarse Emulsion (High-Speed Stirring) oil_phase->coarse_emulsion Add to aq_phase Aqueous Phase (Water, Surfactant, Co-surfactant) aq_phase->coarse_emulsion homogenization Nanoemulsion (High-Pressure Homogenization) coarse_emulsion->homogenization size Droplet Size & PDI (DLS) homogenization->size zeta Zeta Potential (DLS) homogenization->zeta ee Encapsulation Efficiency (HPLC/UV-Vis) homogenization->ee release In Vitro Release (Franz Cell) homogenization->release

Caption: High-energy method for nanoemulsion preparation and characterization.

Logical Relationship of Nanoemulsion Components

nanoemulsion_components cluster_core Nanoemulsion Core cluster_interface Interfacial Layer cluster_continuous Continuous Phase API Hydrophobic API Oil This compound (Oil Phase) API->Oil Solubilized in Surfactant Primary Surfactant (e.g., Tween 80) Oil->Surfactant Stabilized by CoSurfactant Co-surfactant (e.g., Propylene Glycol) Surfactant->CoSurfactant Assisted by Water Aqueous Phase Surfactant->Water Dispersed in CoSurfactant->Water

Caption: Components of an oil-in-water (O/W) nanoemulsion.

Applications in Drug Delivery

Nanoemulsions formulated with this compound and related compounds are promising vehicles for various drug delivery applications, particularly for topical and transdermal routes.

  • Topical Antifungal Delivery: Nanoemulsions can enhance the skin permeation of antifungal drugs like econazole nitrate, potentially leading to improved efficacy in treating fungal skin infections.[2][3] The small droplet size of the nanoemulsion increases the surface area for drug absorption and can fluidize the stratum corneum, facilitating deeper penetration.[5]

  • Delivery of Poorly Soluble Drugs: For drugs with low aqueous solubility, nanoemulsions provide a lipidic environment that enhances their solubilization, leading to improved bioavailability.[1]

  • Controlled Release: Nanoemulsion formulations can be designed to provide a sustained release of the encapsulated drug, which can be beneficial for reducing dosing frequency and improving patient compliance.

Conclusion

This compound is a versatile excipient for the preparation of nanoemulsions, serving as an oil phase, co-surfactant, and permeation enhancer. While direct and extensive data on its use is still emerging, the information available for closely related medium-chain monoglycerides demonstrates its significant potential in formulating effective drug delivery systems, especially for topical applications and for enhancing the bioavailability of poorly soluble drugs. The provided protocols and data serve as a valuable starting point for researchers and formulation scientists working in this area. Further optimization and characterization are recommended for specific drug candidates and applications.

References

Application Notes and Protocols for Glyceryl 1-Monooctanoate in Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of glyceryl 1-monooctanoate (also known as glyceryl monocaprylate) as a stabilizer for oil-in-water (O/W) emulsions. This document includes its physicochemical properties, mechanism of action, formulation guidelines, and detailed experimental protocols for the preparation and characterization of O/W emulsions for research, cosmetic, and pharmaceutical applications.

Introduction to this compound

This compound is a monoacylglycerol, an ester of glycerol and octanoic acid. As a non-ionic surfactant, it is a versatile emulsifier used to create stable oil-in-water emulsions.[1] Its amphiphilic nature, with a hydrophilic glycerol head and a lipophilic octanoyl tail, allows it to position itself at the oil-water interface, reducing interfacial tension and preventing droplet coalescence.[2]

Compared to its longer-chain counterpart, glyceryl monooleate (C18), this compound (C8) possesses a higher Hydrophilic-Lipophilic Balance (HLB), making it more water-dispersible and particularly suitable for forming O/W emulsions.[1] It is recognized for its biocompatibility and biodegradability, making it an attractive excipient in drug delivery systems.[3]

Mechanism of Emulsion Stabilization

The primary mechanism by which this compound stabilizes oil-in-water emulsions is through the formation of a protective interfacial film around the dispersed oil droplets. This film acts as a barrier, preventing the droplets from coalescing and the emulsion from breaking. The stabilization process can be understood through the following steps:

  • Adsorption at the Interface: Upon homogenization, the amphiphilic this compound molecules rapidly migrate to the newly created oil-water interface.

  • Reduction of Interfacial Tension: The presence of the surfactant at the interface lowers the energy required to create new oil droplets, facilitating the emulsification process.

  • Formation of a Protective Barrier: The adsorbed monoglyceride molecules form a steric barrier that physically hinders the close approach of oil droplets.

  • Prevention of Coalescence: This barrier, along with potential electrostatic repulsion if other charged molecules are present, effectively prevents the oil droplets from merging, thus ensuring the kinetic stability of the emulsion.

Emulsion_Stabilization_Mechanism

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of monoglyceride-stabilized emulsions. While specific data for this compound is limited in publicly available literature, data for the closely related glyceryl monooleate (GMO) provides valuable insights.

Table 1: Influence of Glyceryl Monooleate (GMO) on Emulsion Droplet Size [2][4]

Emulsion SystemAverage Droplet Size (nm)Polydispersity Index (PDI)
Control (without GMO)197.60.194
With Bulk GMO180.00.161
With Instantized GMO180.00.161

Table 2: Droplet Size in Self-Emulsifying Compositions Containing a Monocaprylate [5]

Formulation Component Ratio (Propylene Glycol Monocaprylate:Glycerol Monooleate)Droplet Size Characteristics
1.86:190% of droplets < 180 nm
1.86:150% of droplets between 90-120 nm

Experimental Protocols

Protocol for Preparation of an Oil-in-Water Emulsion

This protocol describes a general method for preparing an O/W emulsion using this compound as the primary emulsifier.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, mineral oil, or a specific drug carrier)

  • Aqueous phase (e.g., deionized water, buffer solution)

  • Co-surfactant (optional, e.g., Polysorbate 80)

  • High-shear homogenizer (e.g., Ultra-Turrax) or microfluidizer

Procedure:

  • Preparation of Phases:

    • Oil Phase: Accurately weigh the oil and dissolve the this compound in the oil phase. If a co-surfactant is used, it can be added to either the oil or aqueous phase depending on its solubility. Heat the mixture to 60-70°C to ensure complete dissolution.

    • Aqueous Phase: Prepare the aqueous phase and heat it to the same temperature as the oil phase.

  • Coarse Emulsion Formation:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a magnetic stirrer.

  • Homogenization:

    • Immediately subject the coarse emulsion to high-shear homogenization.

    • Using a High-Shear Homogenizer: Homogenize at 10,000-20,000 rpm for 5-10 minutes.

    • Using a Microfluidizer: Process the coarse emulsion through the microfluidizer at a pressure of 50-100 MPa for 1-3 passes.[2]

  • Cooling:

    • Allow the emulsion to cool to room temperature while stirring gently.

  • Storage:

    • Store the final emulsion in a tightly sealed container at a controlled temperature.

Emulsion_Preparation_Workflow start Start prep_oil Prepare Oil Phase (Oil + this compound) start->prep_oil prep_aq Prepare Aqueous Phase start->prep_aq heat_oil Heat Oil Phase (60-70°C) prep_oil->heat_oil heat_aq Heat Aqueous Phase (60-70°C) prep_aq->heat_aq mix Combine Phases (Coarse Emulsion) heat_oil->mix heat_aq->mix homogenize High-Shear Homogenization or Microfluidization mix->homogenize cool Cool to Room Temperature homogenize->cool store Store Emulsion cool->store end End store->end

Protocol for Emulsion Characterization

4.2.1. Droplet Size and Polydispersity Index (PDI) Analysis

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the emulsion with the aqueous phase to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument at a fixed angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C).

    • Perform measurements in triplicate to ensure reproducibility.[2]

4.2.2. Zeta Potential Measurement

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the emulsion with the aqueous phase.

    • Inject the sample into the specific zeta potential cell.

    • Measure the electrophoretic mobility of the droplets, which is then converted to zeta potential by the instrument software.

    • Measurements are typically performed in triplicate.

4.2.3. Viscosity Measurement

  • Technique: Rotational Rheometry

  • Procedure:

    • Place a defined volume of the emulsion onto the rheometer plate.

    • Use a cone-plate or parallel-plate geometry.

    • Measure the viscosity over a range of shear rates (e.g., 1 to 500 s⁻¹) at a controlled temperature.[6]

4.2.4. Stability Assessment

  • Accelerated Stability Testing:

    • Centrifugation: Subject the emulsion to centrifugation at high speeds (e.g., 3000-10,000 x g) for a defined period (e.g., 30 minutes) and observe for any phase separation or creaming.

    • Temperature Cycling: Store the emulsion under alternating high and low temperature cycles (e.g., 4°C and 45°C for 24 hours each) for several cycles and visually inspect for instability.

  • Long-Term Stability:

    • Store the emulsion at different controlled temperatures (e.g., 4°C, 25°C, 40°C) for an extended period (e.g., 1-6 months).

    • Periodically evaluate the droplet size, PDI, zeta potential, and visual appearance for any changes.

Applications in Drug Development

This compound is a valuable excipient in the development of various drug delivery systems due to its emulsifying and solubilizing properties.

  • Oral Drug Delivery: O/W emulsions can enhance the oral bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized form, increasing its surface area for absorption.[7][8]

  • Topical and Transdermal Delivery: Emulsions provide a suitable vehicle for the topical application of drugs, offering good spreadability and skin feel. Monoglycerides have also been reported to act as penetration enhancers.[9]

  • Parenteral Formulations: Fine O/W emulsions (nanoemulsions) can be formulated for intravenous administration, serving as carriers for lipophilic drugs and reducing potential side effects.[3]

Logical_Relationships cluster_Applications Applications GMO This compound Properties Amphiphilic Nature Biocompatibility Biodegradability GMO->Properties Function Emulsifier Solubilizer Penetration Enhancer Properties->Function Application Drug Delivery Systems Function->Application Oral Oral Delivery Application->Oral Topical Topical Delivery Application->Topical Parenteral Parenteral Delivery Application->Parenteral

Conclusion

This compound is an effective and versatile emulsifier for the stabilization of oil-in-water emulsions. Its favorable safety profile and physicochemical properties make it a valuable tool for researchers and professionals in the pharmaceutical and cosmetic industries. The protocols and data presented in these application notes provide a solid foundation for the successful formulation and characterization of O/W emulsions stabilized with this compound. Further research is warranted to fully elucidate the specific performance characteristics of this emulsifier in a wider range of formulations.

References

Monocaprylin: Application Notes and Protocols for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocaprylin, a monoglyceride of caprylic acid, is a versatile and multifunctional ingredient with significant applications in cosmetic formulations. Its unique properties as an emulsifier, skin-conditioning agent, and broad-spectrum antimicrobial make it a valuable component in the development of a wide range of personal care products. This document provides detailed application notes, experimental protocols, and key data to guide researchers and formulators in utilizing monocaprylin effectively and safely.

Monocaprylin contributes to the stability and sensory profile of cosmetic emulsions while also offering protective benefits to both the product and the skin. Its biocompatibility and natural origins align with the growing demand for clean and effective cosmetic ingredients.

Key Applications in Cosmetics

Monocaprylin's utility in cosmetic science stems from its diverse functional attributes:

  • Antimicrobial Agent and Preservative: Monocaprylin exhibits potent antimicrobial activity against a broad spectrum of bacteria, yeasts, and molds that are common contaminants in cosmetic products.[1][2][3] This makes it an effective preservative, reducing the reliance on traditional and often more irritating synthetic preservatives. Its mechanism of action involves the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[4][5]

  • Emulsifier and Stabilizer: As a non-ionic surfactant, monocaprylin is an effective emulsifier for creating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions.[6][7] It reduces the interfacial tension between the oil and water phases, facilitating the formation of fine and stable droplets, which is crucial for the texture and shelf-life of creams and lotions.

  • Skin-Conditioning Agent: Monocaprylin acts as an emollient, providing a moisturizing and softening effect on the skin. It helps to improve skin hydration by forming a protective barrier on the skin's surface, reducing transepidermal water loss (TEWL).[8] This contributes to a smoother and more supple skin feel.

  • Sensory Modifier: The inclusion of monocaprylin in formulations can positively influence their sensory characteristics. It can enhance the spreadability and reduce the greasy after-feel of topical products, leading to improved consumer acceptance.[9][10]

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) of monocaprylin against a range of microorganisms relevant to cosmetic product spoilage. This data is essential for determining the effective concentration required for product preservation.

MicroorganismTypeMIC (mg/mL)Reference
Staphylococcus aureusGram-positive Bacteria1.28[1]
Escherichia coliGram-negative Bacteria1.28[1]
Pseudomonas aeruginosaGram-negative Bacteria> 3.2
Candida albicansYeast0.8 - 1.6
Aspergillus brasiliensis (niger)Mold> 3.2[2]
Bacillus subtilisGram-positive Bacteria0.8 - 1.6

Note: MIC values can vary depending on the test method, culture medium, and specific strain of the microorganism. It is recommended to perform specific testing for each formulation.

Experimental Protocols

Protocol for Formulation of an Oil-in-Water (O/W) Cream with Monocaprylin

This protocol outlines the preparation of a basic O/W moisturizing cream to evaluate the emulsifying and sensory properties of monocaprylin.

Materials:

  • Oil Phase:

    • Monocaprylin: 2-5% (w/w)

    • Cetearyl Alcohol: 3-5% (w/w)

    • Caprylic/Capric Triglyceride: 5-10% (w/w)

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3-5% (w/w)

    • Xanthan Gum: 0.2-0.5% (w/w)

  • Cool-Down Phase:

    • Preservative System (if not relying solely on monocaprylin): As per manufacturer's recommendation

    • Fragrance/Essential Oil: 0.1-0.5% (w/w)

    • pH Adjuster (e.g., Citric Acid or Sodium Hydroxide): As needed

Procedure:

  • Preparation of Phases:

    • In a suitable vessel, combine all ingredients of the oil phase and heat to 70-75°C with gentle stirring until all components are melted and uniform.

    • In a separate vessel, combine the deionized water and glycerin of the water phase and heat to 70-75°C. Disperse the xanthan gum in this phase with high-speed mixing until fully hydrated.

  • Emulsification:

    • Slowly add the water phase to the oil phase while homogenizing at a moderate speed.

    • Increase the homogenization speed and mix for 5-10 minutes to form a fine emulsion.

  • Cooling and Final Additions:

    • Begin cooling the emulsion while stirring gently with a paddle mixer.

    • When the temperature reaches below 40°C, add the cool-down phase ingredients one by one with gentle mixing until uniform.

  • Final Adjustments:

    • Check the pH of the final cream and adjust to the desired range (typically 5.0-6.0) using the pH adjuster.

    • Package the cream in appropriate containers.

Protocol for Emulsion Stability Testing

This protocol describes methods to assess the physical stability of the formulated cream.

Methods:

  • Macroscopic Evaluation:

    • Store samples of the cream at different temperature conditions: Room Temperature (20-25°C), Accelerated Temperature (40°C), and in a refrigerator (4°C).

    • Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of instability such as phase separation, creaming, coalescence, or changes in color and odor.

  • Microscopic Evaluation:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe the emulsion under a light microscope at different magnifications.

    • Assess the droplet size distribution and look for any signs of droplet aggregation or coalescence over time.

  • Centrifugation Test:

    • Place a sample of the cream in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • Observe the sample for any signs of phase separation or creaming. A stable emulsion should show no separation.

  • Viscosity Measurement:

    • Measure the viscosity of the cream using a viscometer at a controlled temperature.

    • Monitor the viscosity over the storage period. Significant changes in viscosity can indicate instability.

Protocol for Antimicrobial Preservative Efficacy Test (Challenge Test)

This protocol is based on standard challenge test methodologies (e.g., ISO 11930) to evaluate the effectiveness of monocaprylin as a preservative in the cosmetic formulation.[3][11][12]

Materials:

  • Final cosmetic product containing monocaprylin.

  • Standard challenge microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis).

  • Sterile containers and culture media.

Procedure:

  • Inoculation:

    • Divide the cosmetic product into separate sterile containers for each challenge microorganism.

    • Inoculate each container with a standardized suspension of one of the test microorganisms to achieve a final concentration of approximately 10^5 to 10^6 CFU/g or mL for bacteria and 10^4 to 10^5 CFU/g or mL for yeasts and molds.

  • Incubation:

    • Store the inoculated products at a controlled temperature (e.g., 20-25°C) and protected from light.

  • Sampling and Enumeration:

    • At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.

    • Perform serial dilutions and plate on appropriate culture media to determine the number of viable microorganisms (CFU/g or mL).

  • Evaluation Criteria:

    • Compare the microbial counts at each time point to the initial inoculum level.

    • The preservative system is considered effective if it meets the log reduction criteria specified in the chosen standard (e.g., a 3-log reduction for bacteria and a 1-log reduction for yeasts and molds within 14 days, with no increase thereafter).

Protocol for Skin Hydration and Transepidermal Water Loss (TEWL) Measurement

This protocol assesses the skin-conditioning effects of the formulated cream.

Procedure:

  • Panelist Selection: Recruit healthy volunteers with normal to dry skin.

  • Acclimatization: Have the panelists acclimatize to a room with controlled temperature and humidity for at least 20-30 minutes before measurements.[13][14]

  • Baseline Measurement: Measure the baseline skin hydration (using a Corneometer®) and TEWL (using a Tewameter®) on designated areas of the forearm.[8][12][15]

  • Product Application: Apply a standardized amount of the cream containing monocaprylin to the test areas.

  • Post-Application Measurements: Measure skin hydration and TEWL at specified time points after application (e.g., 1 hour, 2 hours, 4 hours, and 8 hours).

  • Data Analysis: Compare the post-application values to the baseline values to determine the effect of the product on skin hydration and barrier function.

Protocol for Sensory Evaluation

This protocol is for assessing the sensory attributes of the cosmetic cream.[4][9][10][16]

Procedure:

  • Panelist Training: Train a panel of sensory assessors to evaluate specific attributes of the cream.

  • Attribute Definition: Define the sensory attributes to be evaluated, such as:

    • Appearance: Gloss, color.

    • Pick-up: Firmness, stickiness.

    • Rub-out: Spreadability, absorbency, slipperiness.

    • After-feel: Greasiness, tackiness, smoothness.

  • Evaluation:

    • Provide panelists with coded samples of the cream.

    • Have them evaluate each attribute on a standardized scale (e.g., a 10-point scale).

  • Data Analysis: Analyze the data statistically to determine the sensory profile of the product and compare it to benchmarks if available.

Visualizations

Monocaprylin_Antimicrobial_Mechanism cluster_microbe Microbial Cell M Monocaprylin CM Cell Membrane M->CM Interacts with and integrates into the lipid bilayer IC Intracellular Components CM->IC Disrupts membrane integrity, increases fluidity CW Cell Wall (in some microbes) Lysis Cell Lysis and Death IC->Lysis

Caption: Antimicrobial mechanism of monocaprylin.

Experimental_Workflow F1 Formulate O/W Cream with Monocaprylin F2 Emulsion Stability Testing (Visual, Microscopic, Centrifugation, Viscosity) F1->F2 A2 Perform Challenge Test on Final Formulation F2->A2 Stable Formulation A1 Determine MIC of Monocaprylin A1->A2 S1 Measure Skin Hydration (Corneometer) A2->S1 Preserved Formulation S2 Measure TEWL (Tewameter) A2->S2 E1 Conduct Sensory Panel Evaluation (Texture, Feel, Absorbency) S1->E1

Caption: Experimental workflow for evaluating monocaprylin in cosmetics.

Formulation_Relationships cluster_properties Functional Properties cluster_outcomes Formulation Outcomes Monocaprylin Monocaprylin P1 Antimicrobial Activity Monocaprylin->P1 P2 Emulsification Monocaprylin->P2 P3 Skin Conditioning Monocaprylin->P3 O1 Product Preservation (Shelf-life Stability) P1->O1 O2 Emulsion Stability (Physical Integrity) P2->O2 O4 Enhanced Sensory Profile (Aesthetics & Feel) P2->O4 O3 Improved Skin Hydration (Reduced TEWL) P3->O3 P3->O4

Caption: Logical relationships of monocaprylin in a cosmetic formulation.

References

Troubleshooting & Optimization

Technical Support Center: Glyceryl 1-Monooctanoate (Monocaprylin)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glyceryl 1-Monooctanoate (Monocaprylin). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the hydrolysis and degradation of this compound. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary hydrolysis pathway for this compound?

A1: this compound, an ester of glycerol and octanoic acid (a medium-chain fatty acid), undergoes hydrolysis primarily through the cleavage of its ester bond. This reaction yields glycerol and octanoic acid. The hydrolysis can be catalyzed by enzymes, particularly lipases, or can occur non-enzymatically under certain pH and temperature conditions.[1][2]

Q2: Which enzymes are responsible for the degradation of this compound?

A2: Lipases are the primary class of enzymes that catalyze the hydrolysis of this compound. Pancreatic lipases and other microbial lipases are effective in breaking down monoglycerides into their constituent fatty acids and glycerol.[1][3] The specific activity can vary depending on the enzyme source and reaction conditions.

Q3: What are the main degradation products of this compound hydrolysis?

A3: The two primary degradation products resulting from the complete hydrolysis of this compound are Glycerol and Octanoic Acid (also known as caprylic acid).[1][4] In cases of partial hydrolysis or side reactions, you may also detect di- and triglycerides (dicaprylin and tricaprylin) if synthesis from glycerol and caprylic acid is occurring simultaneously.[4]

Q4: What factors can affect the stability of this compound in experimental settings?

A4: The stability of this compound can be influenced by several factors:

  • pH: Stability is generally lower at acidic or alkaline pH values, which can catalyze ester hydrolysis. The antibacterial activity of monocaprylin, however, has been shown to be stable across a wide pH range from 5 to 9.[5]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1] For long-term storage, it is recommended to keep stock solutions at -20°C (for up to one month) or -80°C (for up to six months).[6]

  • Presence of Water: As a reactant in hydrolysis, the amount of water present can significantly impact the degradation rate.[1][2]

  • Enzymatic Contamination: The presence of unintended microbial or purified lipases will lead to rapid degradation.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action
Rapid loss of parent compound in aqueous buffer. pH-mediated hydrolysis.Ensure the buffer pH is close to neutral (pH 6-7.5) for maximal stability if enzymatic degradation is not the subject of study. Run a pH stability profile to determine the optimal range for your experiment.
Enzymatic contamination of reagents or glassware.Use sterile, nuclease/protease-free water and reagents. Autoclave glassware and buffer solutions where possible.
Inconsistent results in enzymatic degradation assays. Sub-optimal enzyme activity.Verify the optimal pH and temperature for the specific lipase being used. A similar enzyme, pancreatic lipase, shows optimal pH between 6 and 9 for glyceryl monooleate hydrolysis.[3]
Substrate availability (phase separation).This compound has low water solubility. Consider using a co-solvent like DMSO or ethanol, or a suitable surfactant to ensure the substrate is accessible to the enzyme.[7]
Appearance of unexpected peaks in chromatogram (e.g., HPLC, GC). Isomerization or side reactions.Besides the primary hydrolysis products, acyl migration could lead to the formation of Glyceryl 2-monooctanoate. Other peaks could represent di- or tricaprylin.[4] Use analytical standards for all potential byproducts for positive identification.
Oxidation of the fatty acid chain.While less common for a saturated fatty acid like octanoic acid, ensure experiments are protected from strong oxidizing agents.[1]
Poor recovery of analytes during sample extraction. Inappropriate extraction solvent.Use a solvent system appropriate for the polarity of all analytes (Glycerol, Octanoic Acid, and this compound). A common approach for lipid analysis involves a two-phase extraction with a polar and a non-polar solvent.

Diagrams

Hydrolysis_Pathway cluster_products Hydrolysis Products GMO This compound (Monocaprylin) Products GMO->Products H2O Water H2O->Products  Lipase / H+ / OH- Glycerol Glycerol Products->Glycerol OctanoicAcid Octanoic Acid (Caprylic Acid) Products->OctanoicAcid

Caption: Enzymatic or chemically catalyzed hydrolysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Incubation of This compound under experimental conditions B Quench reaction (e.g., pH change, solvent addition) A->B C Extract analytes (e.g., Liquid-Liquid Extraction) B->C D Derivatization (optional, for GC analysis) C->D E Inject sample into HPLC or GC system D->E Analyze prepared sample F Separation of components (Parent, Glycerol, Octanoic Acid) E->F G Detection (e.g., RI, MS, FID) F->G H Quantification using calibration curves G->H

Caption: General experimental workflow for analyzing degradation products.

Experimental Protocols

Protocol 1: Analysis of Hydrolysis Products by HPLC-RI

This protocol is adapted from general methods for analyzing mono-, di-, and triglycerides.[8]

  • Objective: To separate and quantify this compound and its potential hydrolysis byproducts.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • Refractive Index (RI) Detector.

    • Gel Permeation Chromatography (GPC) column (e.g., L21 packing material, such as two 8.0 mm I.D. x 300 mm columns in series).[8]

  • Reagents:

    • Tetrahydrofuran (THF), HPLC grade.

    • Analytical standards: this compound, glycerol, octanoic acid, dicaprylin, tricaprylin.

  • Methodology:

    • Standard Preparation: Prepare individual stock solutions of each analytical standard in THF (e.g., 10 mg/mL). Create a mixed standard solution and a series of dilutions for the calibration curve.

    • Sample Preparation: At the desired time point from your experiment, quench the reaction. Dilute an aliquot of the reaction mixture in THF to a final concentration within the calibration range (e.g., 8-40 mg/mL total lipids).[8] Filter the sample through a 0.45 µm PTFE syringe filter.

    • Chromatographic Conditions:

      • Mobile Phase: 100% THF.[8]

      • Flow Rate: 1.0 mL/min.[8]

      • Column Temperature: 40°C.[8]

      • Detector Temperature: 40°C.[8]

      • Injection Volume: 40 µL.[8]

    • Analysis: Inject samples and standards. Identify peaks based on retention times of the standards. Quantify the amount of each component using the calibration curve generated from the standard dilutions.

Protocol 2: Stability Assessment in Aqueous Solution
  • Objective: To determine the rate of non-enzymatic hydrolysis of this compound at a given pH and temperature.

  • Materials:

    • This compound.

    • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4).

    • Co-solvent (e.g., Ethanol or DMSO) to aid initial dissolution.

    • Constant temperature incubator/water bath.

    • HPLC-RI system or GC-FID for analysis.

  • Methodology:

    • Prepare a stock solution of this compound in the co-solvent.

    • Add a small volume of the stock solution to the pre-warmed aqueous buffer to achieve the final desired concentration. The final co-solvent concentration should be kept low (e.g., <1%) to minimize its effect on stability.

    • Incubate the solution at the desired temperature (e.g., 37°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Immediately quench any further degradation by adding a solvent (like THF or an organic extraction solvent) and/or flash freezing the sample.

    • Analyze the samples for the concentration of the remaining this compound and the appearance of octanoic acid using a validated analytical method (e.g., Protocol 1).

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

References

Technical Support Center: Optimizing Glyceryl 1-Monooctanoate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glyceryl 1-monooctanoate (Monocaprylin) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in pharmaceutical formulations?

This compound, also known as monocaprylin, is a monoglyceride consisting of glycerol and octanoic acid. It is a non-ionic surfactant and emulsifying agent widely used in pharmaceutical, cosmetic, and food formulations.[1] Its primary applications in pharmaceuticals include its use as a solubilizer, penetration enhancer, and as a component in self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions to improve the oral bioavailability of poorly water-soluble drugs.[2][3][4][5] It is also recognized for its antimicrobial properties.[1][6][7]

Q2: What are the key physicochemical properties of this compound to consider during formulation development?

Key properties include its solubility, critical micelle concentration (CMC), and hydrophilic-lipophilic balance (HLB). It is practically insoluble in water, very soluble in ethanol, and freely soluble in methylene chloride.[2] The HLB value for monocaprylin is approximately 12.5.[1] The CMC is a critical parameter for understanding its surfactant behavior and is influenced by factors such as temperature and the presence of other excipients. While a precise universal value is not available, it is known to form micelles which are crucial for its biological activity.[8]

Q3: What are typical concentration ranges for this compound in formulations?

The concentration of this compound can vary significantly depending on the formulation type and the desired properties.

  • Topical Microemulsions: Concentrations can range from 20% to 22.5% (w/w) as part of the oil phase.[2]

  • Oral Formulations: It is used as a medium-chain glyceride in various oral delivery systems.[9] In some self-microemulsifying gastroretentive tablets, it is a key component of the lipid mixture.[10]

Troubleshooting Guide

Issue 1: Phase Separation or Instability in the Formulation.

  • Question: My formulation containing this compound is showing signs of phase separation over time. What could be the cause and how can I fix it?

  • Answer:

    • Inadequate Homogenization: Ensure that the homogenization process is sufficient to create a stable emulsion. High-pressure homogenization or ultrasonication can be effective.

    • Suboptimal Concentration: The concentration of this compound may not be optimal for the oil/water ratio in your formulation. Constructing a pseudo-ternary phase diagram can help identify the stable microemulsion region for your system.

    • Hydrolysis: this compound is an ester and can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. This can lead to the formation of glycerol and octanoic acid, which can destabilize the formulation.[11] Consider adjusting the pH and minimizing water content where possible.

    • Temperature Effects: Temperature fluctuations during storage can affect the stability of emulsions. Store formulations at a controlled room temperature unless otherwise specified.

Issue 2: Poor Drug Solubilization.

  • Question: I am not achieving the desired drug loading in my this compound-based formulation. How can I improve it?

  • Answer:

    • Co-solvents and Surfactants: The addition of co-solvents (e.g., propylene glycol, polyethylene glycol) or other surfactants can significantly enhance drug solubility.

    • Ionization of the Drug: For ionizable drugs, adjusting the pH of the aqueous phase to favor the unionized form can increase its solubility in the lipid phase.

    • Formulation Type: For highly lipophilic drugs, a self-emulsifying drug delivery system (SEDDS) or a microemulsion containing a higher proportion of this compound and other lipids may be more suitable.

Issue 3: Inconsistent Particle Size in Nanoemulsions.

  • Question: The particle size of my this compound nanoemulsion is variable between batches. What factors should I control more carefully?

  • Answer:

    • Homogenization Parameters: The energy input during homogenization (e.g., pressure, duration, temperature) is a critical factor. Ensure these parameters are precisely controlled for each batch.

    • Order of Addition of Components: The sequence in which you add the oil phase, aqueous phase, and surfactants can influence the final particle size. Maintain a consistent and optimized procedure.

    • Excipient Quality: Variations in the quality or grade of this compound and other excipients can lead to inconsistencies. Use high-purity, well-characterized ingredients.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterPractically Insoluble / Insoluble[2][8]
Ethanol (96%)Very Soluble[2]
Methylene ChlorideFreely Soluble[2]
DMSO100 mg/mL[1][6]
Propylene GlycolMiscible (Implied, often used in combination)[1][2]
Polyethylene Glycol (PEG 400)Miscible (Implied, often used in combination)[6][12]
Corn OilSoluble (≥ 2.5 mg/mL)[6]

Table 2: Critical Micelle Concentration (CMC) of Monoglycerides

MonoglycerideCMC (mM)ConditionsReference
Monocaproin (C6)160 mMNot specified[13]
Monocaprylin (C8)Data not consistently available in reviewed literature
Monocaprin (C10)Data not consistently available in reviewed literature
Monolaurin (C12)Data not consistently available in reviewed literature

Note: The CMC of monoglycerides is a critical parameter but published values for this compound are scarce and can be highly dependent on the experimental conditions.

Experimental Protocols

1. Protocol for Particle Size and Zeta Potential Analysis of a this compound Nanoemulsion

  • Objective: To determine the mean droplet size, polydispersity index (PDI), and zeta potential of a nanoemulsion formulation.

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Methodology:

    • Sample Preparation: Dilute the nanoemulsion sample with deionized water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects. A typical dilution factor is 1:100 or 1:1000 (v/v).

    • Instrument Setup:

      • Set the temperature to the desired condition (e.g., 25°C).

      • Select the appropriate dispersant properties (viscosity and refractive index of water).

      • Choose the correct material properties for this compound (if known).

    • Measurement:

      • Equilibrate the sample in the instrument for at least 1 minute.

      • For particle size and PDI, perform the measurement in triplicate. The instrument will report the Z-average diameter and the PDI.

      • For zeta potential, use an appropriate folded capillary cell. Perform the measurement in triplicate.

    • Data Analysis:

      • A PDI value below 0.3 is generally considered acceptable for a homogenous nanoemulsion.

      • A zeta potential value of ±30 mV or greater is typically indicative of good physical stability due to electrostatic repulsion between droplets.

2. Protocol for In Vitro Drug Release Study from a this compound-based SEDDS

  • Objective: To evaluate the in vitro release profile of a drug from a self-emulsifying drug delivery system.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle method).

  • Methodology:

    • Dissolution Medium: Prepare a suitable dissolution medium that mimics physiological conditions, such as simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8). The volume is typically 900 mL.

    • Sample Preparation: Encapsulate the liquid SEDDS formulation in hard gelatin capsules.

    • Dissolution Test:

      • Set the paddle speed (e.g., 50 or 75 RPM) and maintain the temperature at 37 ± 0.5°C.

      • Introduce the encapsulated SEDDS into the dissolution vessel.

      • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium.

      • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume.

    • Sample Analysis:

      • Filter the collected samples through a suitable filter (e.g., 0.45 µm).

      • Analyze the drug concentration in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow_Particle_Size_Analysis cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Prep Nanoemulsion Sample Dilute Dilute with Deionized Water (e.g., 1:100) Prep->Dilute Instrument Dynamic Light Scattering Instrument Dilute->Instrument Equilibrate Equilibrate Sample (1 min) Instrument->Equilibrate Measure_Size Measure Particle Size & PDI (x3) Equilibrate->Measure_Size Measure_Zeta Measure Zeta Potential (x3) Equilibrate->Measure_Zeta Analyze Analyze Data Measure_Size->Analyze Measure_Zeta->Analyze Report Report Z-Average, PDI, Zeta Potential Analyze->Report

Caption: Workflow for Particle Size and Zeta Potential Analysis.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Formulation Instability Observed (Phase Separation, Creaming) Check_Homogenization Review Homogenization Process (Energy, Duration) Start->Check_Homogenization Check_Concentration Evaluate Excipient Concentrations (Phase Diagram) Start->Check_Concentration Check_Hydrolysis Assess Potential for Hydrolysis (pH, Water Content) Start->Check_Hydrolysis Check_Storage Verify Storage Conditions (Temperature) Start->Check_Storage Optimize_Homogenization Optimize Homogenization Check_Homogenization->Optimize_Homogenization Adjust_Concentration Adjust Concentrations Check_Concentration->Adjust_Concentration Control_pH_Water Control pH and Water Check_Hydrolysis->Control_pH_Water Control_Storage Control Storage Temp. Check_Storage->Control_Storage

References

Technical Support Center: Phase Behavior of Glyceryl 1-monooctanoate Water Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glyceryl 1-monooctanoate (GMO-8) water systems. The information is designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected liquid crystalline phases in a this compound water system?

Based on the behavior of similar monoglycerides like Glyceryl Monooleate (GMO), you can expect to observe several lyotropic liquid crystalline phases as a function of water content and temperature.[1][2][3] These typically include:

  • Lamellar phase (Lα): A layered structure of lipid bilayers separated by water layers.

  • Reversed Hexagonal phase (HII): Cylindrical water channels arranged in a hexagonal lattice, surrounded by the lipid.

  • Bicontinuous Cubic phases (V2): Complex, ordered, three-dimensional structures with convoluted water channels. Common cubic phases include the Gyroid (Ia3d), Diamond (Pn3m), and Primitive (Im3m).[2]

The specific phase observed will depend on the concentration of this compound and the temperature of the system.

Q2: How can I identify the different liquid crystalline phases in my samples?

A combination of techniques is typically used for unambiguous phase identification:

  • Small-Angle X-ray Scattering (SAXS): This is a powerful technique for identifying the long-range order of liquid crystalline phases. Each phase has a characteristic pattern of Bragg peaks. For example, lamellar phases show peaks in the ratio 1:2:3, while hexagonal phases exhibit peaks in the ratio 1:√3:√4.[2] Cubic phases have more complex and unique diffraction patterns.[2]

  • Polarized Light Microscopy: This method can distinguish between anisotropic phases (lamellar, hexagonal), which are birefringent and will appear bright under cross-polarized light, and isotropic phases (cubic, micellar solutions), which are non-birefringent and will appear dark.

  • Differential Scanning Calorimetry (DSC): DSC can be used to detect phase transitions as a function of temperature.[4] These transitions will appear as endothermic or exothermic peaks in the DSC thermogram.

Q3: My sample is extremely viscous and difficult to handle. What could be the cause and how can I address it?

High viscosity is a common characteristic of cubic liquid crystalline phases.[1] These phases are highly ordered and can form a stiff gel. If you are encountering very high viscosity, it is likely that you have formed a cubic phase.

Troubleshooting high viscosity:

  • Temperature Adjustment: Gently heating the sample may induce a transition to a less viscous phase, such as a lamellar or hexagonal phase.

  • Solvent Addition: Carefully adding a small amount of a suitable co-solvent or altering the water content might shift the phase to a less viscous region of the phase diagram.

  • Sample Preparation: For initial formulation, it can be easier to prepare samples at a lower lipid concentration and then remove excess water (e.g., through gentle evaporation) to reach the desired concentration.

Q4: I am observing phase separation in my sample. What does this indicate?

Phase separation, where you observe distinct regions with different compositions (e.g., a cloudy lipid-rich phase and a clear aqueous phase), indicates that your system is in a two-phase region of the phase diagram. This means that at the given temperature and overall composition, a single, homogeneous liquid crystalline phase is not stable.

Troubleshooting phase separation:

  • Composition Adjustment: You will need to adjust the water-to-lipid ratio to move into a single-phase region. This may involve adding more water or more lipid.

  • Temperature Control: Temperature can significantly influence phase boundaries. Try incubating your sample at different temperatures to see if a single phase forms.

  • Homogenization: Ensure your sample is thoroughly mixed. Inadequate mixing can lead to localized concentration differences and apparent phase separation.

Troubleshooting Guides

Issue 1: Unexpected SAXS Pattern or Difficulty in Phase Identification

Problem: The obtained SAXS pattern does not clearly match the expected patterns for common liquid crystalline phases, or the peaks are broad and poorly resolved.

Possible Causes & Solutions:

CauseSolution
Sample is in a multi-phase region. Your SAXS pattern may be a superposition of patterns from two or more different phases. Try preparing samples with slightly different compositions to isolate a single-phase region.
Poorly ordered or crystalline sample. Ensure the sample has been allowed to equilibrate for a sufficient amount of time after preparation. Temperature cycling (annealing) can sometimes improve the long-range order.
Incorrect sample-to-detector distance or beamstop position. Calibrate your SAXS instrument using a known standard (e.g., silver behenate). Ensure the beamstop is correctly positioned to not obscure key low-angle peaks.
Presence of crystalline lipid. If you observe sharp, intense peaks at wider angles (WAXS region), it may indicate the presence of crystalline this compound. This can occur at lower temperatures or with insufficient hydration. DSC can confirm the presence of a melting transition.
Issue 2: Inconsistent or Irreproducible DSC Results

Problem: The phase transition temperatures and enthalpies measured by DSC vary significantly between different runs of the same sample.

Possible Causes & Solutions:

CauseSolution
Scan rate is too fast. A high heating or cooling rate may not allow enough time for the system to reach thermal equilibrium, leading to shifts in transition temperatures. Use a slower scan rate (e.g., 1-5 °C/min).
Poor thermal contact. Ensure the DSC pan is properly sealed and sits flat on the sensor. Use an appropriate amount of sample to cover the bottom of the pan.
Sample has not reached equilibrium. Before the DSC run, allow the sample to equilibrate at the starting temperature for a few minutes. For some systems, a longer annealing time at a specific temperature might be necessary to ensure a well-defined initial state.
Sample is undergoing kinetic (non-equilibrium) transitions. Some phase transitions in lipid-water systems can be slow. Consider performing multiple heating and cooling cycles to check for reproducibility and to see if the thermal history affects the transitions.

Experimental Protocols

Representative Protocol for Phase Behavior Analysis

A typical workflow for characterizing the phase behavior of a this compound water system involves the following steps:

experimental_workflow cluster_prep Sample Preparation cluster_analysis Phase Characterization cluster_interpretation Data Interpretation prep1 Weigh this compound and Water prep2 Homogenize (e.g., vortexing, centrifugation cycles) prep1->prep2 prep3 Equilibrate at Controlled Temperature prep2->prep3 analysis1 Polarized Light Microscopy prep3->analysis1 analysis2 SAXS Measurement prep3->analysis2 analysis3 DSC Measurement prep3->analysis3 interp1 Identify Phase from SAXS Pattern analysis1->interp1 analysis2->interp1 interp2 Determine Transition Temperatures from DSC analysis3->interp2 interp3 Construct Phase Diagram interp1->interp3 interp2->interp3

Figure 1. A typical experimental workflow for characterizing the phase behavior of lipid-water systems.
Logical Troubleshooting Flow for Phase Identification

When encountering an unknown phase or an ambiguous experimental result, a systematic approach can help in its identification.

troubleshooting_flow start Ambiguous Experimental Result microscopy Is the sample birefringent under polarized light? start->microscopy saxs Does the SAXS pattern show sharp peaks? microscopy->saxs No anisotropic_phase Anisotropic Phase (Lamellar or Hexagonal) microscopy->anisotropic_phase Yes disordered Disordered/Multiphase System saxs->disordered No cubic Cubic Phase saxs->cubic Yes saxs_ratio Are the peak ratios 1:2:3...? saxs_hex Are the peak ratios 1:sqrt(3):sqrt(4)...? saxs_ratio->saxs_hex No lamellar Lamellar Phase saxs_ratio->lamellar Yes hexagonal Hexagonal Phase saxs_hex->hexagonal Yes saxs_hex->disordered No isotropic_phase Isotropic Phase (Cubic or Micellar) anisotropic_phase->saxs_ratio

Figure 2. A logical workflow for troubleshooting phase identification.

Quantitative Data Summary

This compound (wt%)Water (wt%)Expected Phase(s) at Room Temperature (~25°C)
1000Crystalline or Liquid
90-955-10Lamellar (Lα)
70-9010-30Reversed Hexagonal (HII)
40-7030-60Bicontinuous Cubic (V2)
< 40> 60Two-phase region (e.g., Cubic + excess water)

Note: This table is illustrative. The actual phase boundaries are sensitive to temperature, purity of the lipid, and the presence of any additives.

References

Technical Support Center: Overcoming Glyceryl 1-Monooctanoate Recrystallization in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Glyceryl 1-monooctanoate recrystallization in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound (GMOCT) is a monoacylglyceride consisting of glycerol esterified with octanoic acid. It is utilized in pharmaceutical formulations as a lipid excipient, serving as a solubilizer, emulsifier, and penetration enhancer, particularly in lipid-based drug delivery systems for poorly water-soluble drugs.

Q2: What causes the recrystallization of this compound in my formulation?

Recrystallization of this compound is primarily driven by its polymorphic nature. Like many lipids, it can exist in different crystalline forms (e.g., α, β', β), each with a distinct melting point and stability. Typically, the less stable, lower-melting α-form crystallizes first upon cooling, which then gradually transforms into the more stable, higher-melting β' or β forms over time. This transformation leads to the growth of larger crystals, which can negatively impact the formulation's stability and performance. Factors influencing this process include temperature fluctuations, formulation composition, and the manufacturing process.

Q3: What are the common signs of this compound recrystallization?

Common indicators of recrystallization include:

  • The appearance of solid particles, cloudiness, or a hazy appearance in a previously clear liquid formulation.

  • An increase in the viscosity of the formulation.

  • Phase separation or the formation of a sediment.

  • Changes in the drug release profile of the formulation.

Q4: How can I prevent or minimize the recrystallization of this compound?

Several strategies can be employed to mitigate recrystallization:

  • Formulation Optimization: The addition of crystallization inhibitors to the formulation is a common and effective approach.

  • Process Control: Controlling the cooling rate during manufacturing can influence the initial crystal form and size. Rapid cooling (quenching) often favors the formation of the less stable but smaller α-crystals, which may be kinetically trapped.

  • Storage Conditions: Maintaining a consistent and appropriate storage temperature can slow down the polymorphic transition to more stable crystal forms.

Q5: What types of excipients can be used as crystallization inhibitors for this compound?

A variety of excipients can act as crystallization inhibitors, including:

  • Polymers: Polymeric additives such as polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) can inhibit crystal growth by increasing the viscosity of the formulation and sterically hindering the molecular arrangement required for crystallization.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 and Cremophor® EL can adsorb onto the crystal surface, inhibiting further growth.

  • Other Lipids: Incorporating other lipids, such as medium-chain triglycerides (MCTs) or other monoglycerides and diglycerides, can disrupt the crystal lattice of this compound and hinder its recrystallization. For instance, the addition of glyceryl monoolein has been shown to decelerate the crystallization of glyceryl monostearate.[1]

Troubleshooting Guide

Issue 1: Observation of Crystal Growth During Storage

Possible Causes:

  • Polymorphic transformation of this compound.

  • Inadequate concentration of crystallization inhibitor.

  • Fluctuations in storage temperature.

Troubleshooting Steps:

  • Characterize the Crystals: Use techniques like Polarized Light Microscopy (PLM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to identify the crystal form and understand the polymorphic state.

  • Optimize Inhibitor Concentration: Systematically vary the concentration of the selected crystallization inhibitor to determine the optimal level for preventing crystal growth.

  • Evaluate Alternative Inhibitors: Test different classes of inhibitors (polymers, surfactants, other lipids) to find the most effective one for your specific formulation.

  • Control Storage Conditions: Conduct a stability study at various controlled temperatures to identify the optimal storage conditions that minimize recrystallization.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Monoglycerides

PropertyThis compoundGlyceryl Monostearate (GMS)Glyceryl Monooleate (GMO)
Molecular Formula C11H22O4C21H42O4C21H40O4
Molecular Weight 218.29 g/mol 358.56 g/mol 356.54 g/mol
Melting Point ~23.0 °C (for Glycerol Monocaprylate, Type I)[2]54-64 °C (for 40-55% monoglycerides)[2]35-37 °C[3][4]
Solubility Soluble in organic solventsSoluble in ethanol, ether, chloroform; Insoluble in water[5]Soluble in chloroform, ethanol (95%), ether, mineral oil, and vegetable oils; practically insoluble in water[6]
Polymorphism Expected to exhibit polymorphismExists in α, β', and β formsForms various liquid crystalline phases (lamellar, cubic, hexagonal) in the presence of water[7]

Note: Data for this compound is limited; properties of a similar medium-chain monoglyceride (Glycerol Monocaprylate) are provided for reference.

Table 2: Effect of Additives on Monoglyceride Crystallization (Illustrative)

MonoglycerideAdditiveConcentration of Additive (w/w)ObservationReference
Glyceryl MonostearateGlyceryl Monoolein5%Decelerated crystallization of GMS[1]
Palm StearinGlyceryl Monostearate1-4%Prompted isothermal crystallization in a dose-dependent manner[8]

Experimental Protocols

Protocol 1: Evaluation of this compound Recrystallization by Polarized Light Microscopy (PLM)

Objective: To visually assess the presence, morphology, and growth of this compound crystals in a formulation over time.

Materials:

  • Formulation containing this compound

  • Microscope slides and coverslips

  • Polarized light microscope equipped with a camera and temperature-controlled stage

Methodology:

  • Place a small drop of the formulation onto a clean microscope slide and cover with a coverslip.

  • Examine the sample under the polarized light microscope at a specified magnification (e.g., 10x, 20x). Crystalline structures will appear as bright areas against a dark background.

  • Capture initial images of the formulation immediately after preparation (Time 0).

  • Store the slides under controlled temperature and humidity conditions.

  • At predetermined time intervals (e.g., 24 hours, 1 week, 1 month), re-examine the slides and capture images of the same areas if possible.

  • Analyze the images to monitor for the appearance of new crystals or changes in the size and shape of existing crystals.

Protocol 2: Characterization of Polymorphism using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify the polymorphic form(s) of this compound in a formulation.

Materials:

  • Formulation containing this compound

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

Methodology:

  • Accurately weigh 5-10 mg of the formulation into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the sample at a starting temperature (e.g., 0°C).

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point of this compound (e.g., 80°C).

  • Record the heat flow as a function of temperature. Endothermic peaks in the thermogram correspond to melting events.

  • Cool the sample back to the starting temperature at a controlled rate.

  • Perform a second heating scan to observe any changes in the melting behavior, which can indicate polymorphic transitions that occurred during the initial heating and cooling cycle.

  • The peak temperature of the endotherm provides the melting point, and the presence of multiple peaks may indicate the presence of different polymorphs.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Analysis cluster_stability Stability Study cluster_troubleshooting Troubleshooting prep Prepare Formulation with This compound plm Polarized Light Microscopy (PLM) prep->plm dsc Differential Scanning Calorimetry (DSC) prep->dsc xrd X-ray Diffraction (XRD) prep->xrd storage Store at Controlled Temperatures prep->storage monitoring Monitor for Crystal Growth (PLM, Visual) storage->monitoring recrystallization Recrystallization Observed? monitoring->recrystallization yes Yes recrystallization->yes no No - Formulation Stable recrystallization->no optimize Optimize Formulation: - Add Inhibitors - Modify Process yes->optimize optimize->prep

Caption: Troubleshooting workflow for this compound recrystallization.

logical_relationship cluster_factors Influencing Factors cluster_problem Core Problem cluster_solutions Mitigation Strategies temp Storage Temperature recrystal This compound Recrystallization temp->recrystal cooling Cooling Rate cooling->recrystal composition Formulation Composition composition->recrystal inhibitors Add Crystallization Inhibitors (Polymers, Surfactants, Lipids) recrystal->inhibitors process Control Manufacturing Process recrystal->process storage_control Optimize Storage Conditions recrystal->storage_control

Caption: Factors influencing and strategies to mitigate recrystallization.

References

Validation & Comparative

"Glyceryl 1-monooctanoate" vs. "monocaprin" antimicrobial activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Antimicrobial Activity of Glyceryl 1-Monooctanoate and Monocaprin

For researchers, scientists, and drug development professionals, understanding the nuanced differences between antimicrobial agents is paramount. This guide provides a detailed, evidence-based comparison of the antimicrobial activities of two prominent monoglycerides: this compound (also known as monocaprylin) and monocaprin. Both compounds, recognized for their broad-spectrum antimicrobial properties, are increasingly investigated for applications in pharmaceuticals, food preservation, and cosmetics.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of this compound and monocaprin is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below is a summary of findings from multiple studies. It is important to note that direct comparisons of MIC values across different studies can be challenging due to variations in experimental conditions.

MicroorganismThis compound (Monocaprylin) MICMonocaprin MIC
Gram-Positive Bacteria
Staphylococcus aureusLow inhibitory activity[1]500 µg/mL[2], 0.32 mg/mL[3]
Bacillus subtilisNot specified0.32 mg/mL[3]
Bacillus cereusNot specified1000 µg/mL[2]
Gram-Negative Bacteria
Escherichia coliLow inhibitory activity (6-7 mm zone of inhibition at 0.06-2.0%)[1]1000 µg/mL[2], 2.5 mg/mL[3]
Pseudomonas aeruginosaNo inhibitory activity[1]2.5 mg/mL[3]
Salmonella typhimuriumNot specified1000 µg/mL[2]
Fungi
Aspergillus nigerNot specifiedNo activity[1]
Candida albicansNot specifiedHighly sensitive[4]

Note: MIC values can be influenced by the specific strain of the microorganism, the culture medium, incubation time, and the method used for determination.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and monocaprin.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a commonly employed technique.

1. Preparation of Microbial Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar medium.
  • A few colonies are transferred to a sterile broth and incubated to achieve a logarithmic growth phase.
  • The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of this compound or monocaprin is prepared in a suitable solvent.
  • A series of twofold dilutions of the stock solution are made in a 96-well microtiter plate using sterile broth to achieve a range of concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.
  • Control wells are included: a positive control (microorganism and broth without the antimicrobial agent) and a negative control (broth only).
  • The plate is incubated under optimal conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

4. Interpretation of Results:

  • After incubation, the wells are visually inspected for turbidity.
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

1. Preparation of Agar Plates:

  • A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is poured into sterile Petri dishes and allowed to solidify.

2. Inoculation:

  • The standardized microbial suspension is uniformly spread over the entire surface of the agar plate using a sterile swab.

3. Application of Antimicrobial Agents:

  • Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
  • A fixed volume of different concentrations of the test compounds (this compound and monocaprin) are added to the wells.
  • A control well containing the solvent used to dissolve the compounds is also included.

4. Incubation and Measurement:

  • The plates are incubated under appropriate conditions.
  • The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action: Disruption of the Cell Membrane

Both this compound and monocaprin are amphipathic molecules, possessing both hydrophilic (glycerol head) and hydrophobic (fatty acid tail) regions. This structure is key to their primary antimicrobial mechanism: the disruption of the microbial cell membrane.

The proposed mechanism involves the following steps:

  • Adsorption and Insertion: The monoglyceride molecules adsorb to the surface of the microbial cell membrane. Their amphipathic nature facilitates their insertion into the lipid bilayer.

  • Membrane Destabilization: The integration of these foreign molecules into the membrane disrupts the ordered structure of the lipid bilayer. This leads to an increase in membrane fluidity and the formation of pores or defects.

  • Leakage of Cellular Contents: The compromised integrity of the cell membrane results in the leakage of essential intracellular components, such as ions (K⁺), metabolites, and nucleic acids.

  • Cell Death: The loss of cellular contents and the inability to maintain the electrochemical gradients necessary for life ultimately lead to cell death.

Studies have shown that monocaprylate (this compound) integrates into the liquid disordered phase of the membrane, increasing its fluidity and causing defects[5]. It is hypothesized that monocaprin acts through a similar mechanism.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Antimicrobial Action of Monoglycerides A Monoglyceride (this compound or Monocaprin) B Microbial Cell Membrane (Lipid Bilayer) A->B Interaction C Adsorption and Insertion into Membrane B->C D Membrane Destabilization and Increased Fluidity C->D E Formation of Pores/Defects D->E F Leakage of Intracellular Components (Ions, Metabolites) E->F G Cell Death F->G

Caption: Mechanism of antimicrobial action of monoglycerides.

G cluster_1 Experimental Workflow for MIC Determination A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Antimicrobial Agent B->C D Incubate at Optimal Temperature and Time C->D E Observe for Visible Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination via broth microdilution.

References

A Comparative Analysis of Glyceryl 1-Monooctanoate and Oleic Acid as Dermal Penetration Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic agents through the skin remains a significant challenge in drug development. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the permeation of most molecules. To overcome this, penetration enhancers are often incorporated into topical and transdermal formulations. This guide provides a comparative study of two such enhancers: Glyceryl 1-monooctanoate and the well-established oleic acid. Due to a scarcity of direct comparative studies on this compound, this guide will utilize data for the closely related and structurally similar Glyceryl Monooleate (GMO) as a surrogate.

Executive Summary

Both Glyceryl Monooleate (as a surrogate for this compound) and oleic acid are recognized for their ability to enhance the dermal penetration of various active pharmaceutical ingredients (APIs). Oleic acid, an unsaturated fatty acid, is known to disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability.[1][2][3] Glyceryl monoesters, like GMO, are amphiphilic lipids that can also integrate into and disrupt the stratum corneum's barrier function.[4][5]

Direct comparative studies suggest that oleic acid is a more potent penetration enhancer than glycerol monoethers.[6][7] However, the efficacy of each enhancer is highly dependent on the physicochemical properties of the drug molecule, the composition of the formulation, and the concentration of the enhancer used.

Quantitative Performance Comparison

The following tables summarize the in vitro penetration enhancement performance of Glyceryl Monooleate and oleic acid for various drugs. The enhancement ratio (ER) is a key metric, representing the factor by which the enhancer increases the drug's flux across the skin compared to a control formulation without the enhancer.

Table 1: In Vitro Penetration Enhancement with Glyceryl Monooleate (GMO)

DrugVehicleGMO ConcentrationSkin ModelEnhancement Ratio (ER)Reference
PetrolatumPetrolatum:GMO (49:1 w/w)2%Human Epidermal MembraneEnhanced penetration into split-thickness skin[8][9]
CelecoxibPropylene Glycol5% and 10%Hairless Mouse SkinModulated drug release and permeation[9][10]
Sodium FluoresceinGMO/Solvent SystemN/A (Cubic & Lamellar Phases)Pig SkinEnhanced permeation through stratum corneum[4][5]

Table 2: In Vitro Penetration Enhancement with Oleic Acid

DrugVehicleOleic Acid ConcentrationSkin ModelEnhancement Ratio (ER)Reference
LamotrigineEudragit®RS100 Polymer Matrix10%Not Specified3.55[11]
DiclofenacPropylene Glycol1% (w/v)Rat Skin3.74[12]
MeloxicamTransdermal Patch5-20% (b/b)Not Specified1.070[13]
S-Methyl-L-Methionine50:50 (v/v) PG and DDW5%Hairless Mouse Skin9.43 (in epidermis/dermis)[14]
MethylparabenBenzyl Alcohol20%Not Specified2.4[1]
IndomethacinPropylene GlycolNot SpecifiedNot Specified~10[1]

Mechanisms of Action

The penetration-enhancing effects of both oleic acid and glyceryl monoesters are primarily attributed to their interaction with the lipids of the stratum corneum.

Oleic Acid: As an unsaturated fatty acid, oleic acid integrates into the lipid bilayers of the stratum corneum. The "kink" in its structure, due to the cis-double bond, disrupts the tight packing of the intercellular lipids. This leads to an increase in the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to traverse the skin barrier.[1][3]

This compound (and GMO): Being amphiphilic, glyceryl monoesters can act as surfactants, emulsifying the lipids within the stratum corneum. They can form various liquid crystalline phases in the presence of water, which can further disrupt the barrier function.[4][5] It is also suggested that they can increase the fluidity of the stratum corneum lipids.

Experimental Protocols

The following section outlines a typical experimental protocol for an in vitro skin permeation study to compare the efficacy of penetration enhancers, based on methodologies cited in the literature.[8][11][15]

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Skin Membrane Preparation:

  • Full-thickness abdominal skin from a suitable animal model (e.g., rat, pig) or human cadaver skin is obtained.

  • The subcutaneous fat and excess dermal tissue are carefully removed.

  • The skin is then cut into appropriate sizes to be mounted on the Franz diffusion cells.

2. Franz Diffusion Cell Setup:

  • The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at 37°C to mimic physiological conditions.

3. Formulation Application:

  • The test formulations (e.g., a gel or solution containing the API with either this compound, oleic acid, or no enhancer as a control) are applied to the surface of the skin in the donor compartment.

4. Sampling and Analysis:

  • At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.

  • The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • The enhancement ratio (ER) is calculated by dividing the flux of the drug from the formulation containing the enhancer by the flux from the control formulation.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation franz_cell Franz Diffusion Cell Setup skin_prep->franz_cell formulation_prep Formulation Preparation application Formulation Application formulation_prep->application franz_cell->application sampling Sampling application->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Flux, ER) hplc->data_analysis

Caption: Experimental workflow for in vitro skin permeation studies.

mechanism_of_action cluster_enhancers Penetration Enhancers cluster_sc Stratum Corneum cluster_effect Effect oleic_acid Oleic Acid (Unsaturated Fatty Acid) sc_lipids Intercellular Lipid Bilayers oleic_acid->sc_lipids gmo This compound (Amphiphilic Lipid) gmo->sc_lipids disruption Disruption of Lipid Packing sc_lipids->disruption interacts with fluidity Increased Fluidity disruption->fluidity permeability Increased Drug Permeability fluidity->permeability

Caption: Mechanism of action for lipid-based penetration enhancers.

Conclusion

References

Validating the in vitro antimicrobial activity of "monocaprylin"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antimicrobial activity of monocaprylin against a range of microorganisms, supported by experimental data from various studies. It is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Executive Summary

Monocaprylin, the monoglyceride of caprylic acid, has demonstrated significant broad-spectrum antimicrobial activity in numerous in vitro studies. It is effective against both Gram-positive and Gram-negative bacteria, as well as some fungi. Its primary mechanism of action involves the disruption of the cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.[1][2] This guide synthesizes key findings on its efficacy, offering a comparative analysis with other antimicrobial agents and detailing the experimental protocols used for its validation.

Comparative Antimicrobial Efficacy

The in vitro antimicrobial activity of monocaprylin has been quantified using standard methods such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported values for monocaprylin against various pathogens and provide a comparison with other antimicrobial agents where data is available.

Table 1: Antibacterial Activity of Monocaprylin (MIC and MBC Values)

MicroorganismStrainMIC (mg/mL)MBC (mg/mL)Reference
Escherichia coli-1.281.28[3][4]
Staphylococcus aureus-1.281.28[3][4]
Pseudomonas aeruginosa-0.5 ppm-[5]
Bacillus subtilis-0.5 ppm-[5]
Dermatophilus congolensis-2.5 mM5 mM[6][7]
Streptococcus agalactiae-<25 mM >5.0 log reduction[8][9]
Streptococcus dysgalactiae-<25 mM>5.0 log reduction[8][9]
Streptococcus uberis-<25 mM**>5.0 log reduction[8][9]

*Conversion to mg/mL depends on the density of the solution, which is not always provided. **Concentration tested, not necessarily the MIC.

Table 2: Antifungal Activity of Monocaprylin (MIC Values)

MicroorganismStrainMICReference
Mucor racemosus-1000 ppm[5]
Rhizopus stolonifer-1000 ppm[5]
Zygosaccharomyces bailii-4 mM[10]

Table 3: Comparative Antibacterial Activity of Monocaprylin and Other Preservatives

MicroorganismMonocaprylin MIC (mg/mL)Sodium Benzoate MIC (mg/mL)Potassium Sorbate MIC (mg/mL)Reference
Escherichia coli1.28>5.122.56[3][4]
Staphylococcus aureus1.282.562.56[3][4]

An important finding is that the antibacterial activity of monocaprylin is largely independent of pH in the range of 5 to 9, which is a significant advantage over traditional preservatives like sodium benzoate and potassium sorbate, whose efficacy is pH-dependent.[3][4][11]

Mechanism of Action: Disrupting the Microbial Fortress

The primary antimicrobial mechanism of monocaprylin is the disruption of the microbial cell membrane.[1][2] This is a multi-step process that can be visualized as follows:

cluster_0 Monocaprylin Action Monocaprylin Monocaprylin Integration Integration into Cell Membrane Monocaprylin->Integration Adsorption Disruption Membrane Fluidity Increase & Disruption Integration->Disruption Leakage Leakage of Cellular Contents (Ions, Nucleic Acids, Proteins) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of monocaprylin's antimicrobial action.

Studies have shown that monocaprylin integrates into the lipid bilayer of the cell membrane, causing an increase in fluidity and the formation of pores or defects.[2] This leads to a loss of membrane potential and the leakage of essential intracellular components, ultimately resulting in cell lysis and death.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the in vitro antimicrobial activity of monocaprylin.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol is based on the broth microdilution method.

cluster_1 MIC/MBC Determination Workflow Preparation Prepare serial dilutions of Monocaprylin in broth Inoculation Inoculate with standardized microbial suspension Preparation->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation MIC_Reading Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Reading MBC_Plating Plate aliquots from clear wells onto agar MIC_Reading->MBC_Plating MBC_Incubation Incubate agar plates MBC_Plating->MBC_Incubation MBC_Reading Determine MBC: Lowest concentration with ≥99.9% killing MBC_Incubation->MBC_Reading

Caption: Experimental workflow for MIC and MBC determination.

Protocol Steps:

  • Preparation of Monocaprylin Solutions: A stock solution of monocaprylin is prepared in a suitable solvent (e.g., ethanol) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of monocaprylin that completely inhibits visible growth of the microorganism.

  • MBC Determination: An aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium. The plates are incubated, and the MBC is determined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population.

Protocol Steps:

  • Preparation of Test Suspensions: Test tubes containing a standardized microbial suspension (e.g., 10^6 CFU/mL) in a suitable broth are prepared.

  • Addition of Antimicrobial Agent: Monocaprylin is added to the test tubes at concentrations corresponding to multiples of its MIC (e.g., 1x MIC, 2x MIC, 4x MIC). A control tube without the antimicrobial agent is also included.

  • Incubation and Sampling: The tubes are incubated with agitation. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are withdrawn from each tube.

  • Viable Cell Count: The withdrawn aliquots are serially diluted and plated onto an appropriate agar medium to determine the number of viable microorganisms (CFU/mL).

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

Studies have shown that monocaprylin at its MBC can effectively reduce populations of E. coli and S. aureus by over 5.5 log CFU/mL within 6 hours at 25°C.[3][4]

Anti-Biofilm Assay

This assay evaluates the ability of an antimicrobial agent to inhibit the formation of or eradicate existing biofilms.

Protocol Steps:

  • Biofilm Formation: A standardized microbial suspension is added to the wells of a microtiter plate and incubated to allow for biofilm formation.

  • Treatment:

    • Inhibition of Biofilm Formation: Monocaprylin is added to the wells along with the microbial suspension at the beginning of the incubation period.

    • Eradication of Pre-formed Biofilm: The planktonic cells are removed, and the pre-formed biofilms are washed. Fresh medium containing various concentrations of monocaprylin is then added.

  • Incubation: The plates are incubated for a specified period.

  • Quantification: The biofilm biomass is quantified. A common method is staining with crystal violet, followed by solubilization of the stain and measurement of the absorbance.

  • Data Analysis: The percentage of biofilm inhibition or reduction is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.

While some studies indicate monocaprylin has inhibitory activity against biofilm formation, its efficacy can be species-specific. For instance, one study showed it did not have a distinct inhibitory activity on Streptococcus mutans biofilm formation.[12]

Conclusion

The in vitro data strongly supports the potent antimicrobial activity of monocaprylin against a wide array of pathogens. Its rapid, bactericidal action, coupled with its pH-independent efficacy, positions it as a promising candidate for various applications, including as a potential alternative to traditional food preservatives and as a therapeutic agent. Further research, particularly in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

The Unseen Gateway: Unraveling the Mechanism of Glyceryl 1-Monooctanoate as a Skin Penetration Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the delivery of therapeutic agents through the skin's formidable barrier is a perpetual challenge. Glyceryl 1-monooctanoate, a monoacylglyceride, has emerged as a promising penetration enhancer. This guide provides a comparative analysis of its mechanism of action, supported by experimental data, to elucidate its role in transdermal drug delivery.

This compound, often referred to in literature under the broader category of glyceryl monooleate (GMO) due to structural and functional similarities, facilitates the passage of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. Its efficacy stems from its amphiphilic nature, allowing it to interact with and transiently disrupt the highly organized lipid matrix of this barrier.

Mechanism of Action: A Biophysical Disruption

The primary mechanism by which this compound enhances skin penetration is through the fluidization of the stratum corneum lipids.[1] This process involves the insertion of the monoglyceride molecules into the lipid bilayers, which disrupts the tight packing of ceramides, cholesterol, and free fatty acids. This disruption increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to traverse.

Furthermore, this compound, in the presence of water, can self-assemble into various liquid crystalline phases, such as lamellar and cubic phases.[2] These structured phases are believed to act as a drug reservoir and facilitate the transport of both hydrophilic and lipophilic drugs across the skin. The cubic phase, in particular, with its intricate network of aqueous channels, is thought to provide a continuous pathway for drug diffusion through the stratum corneum.

Comparative Performance: this compound vs. Other Enhancers

The performance of this compound as a penetration enhancer has been evaluated in various studies, often in comparison to other well-known enhancers like oleic acid and propylene glycol.

Penetration EnhancerDrug/MoleculeVehicleSkin ModelEnhancement Ratio (ER) / Key Finding
Glyceryl Monooleate (1%) PetrolatumPetrolatumHuman Split-Thickness SkinEnhanced penetration at a 50 µg dose.[3]
Glyceryl Monooleate (Cubic Phase) FluoresceinPropylene Glycol/HexanediolExcised Pig SkinSignificantly higher permeation compared to the solution phase.[2]
Glyceryl Monooleate (Lamellar Phase) FluoresceinPropylene Glycol/HexanediolExcised Pig SkinEnhanced permeation, but less than the cubic phase.[2]
Glyceryl Monooleate (5% and 10%) 5-Aminolevulinic AcidPropylene GlycolHairless Mouse SkinSignificantly increased in vitro skin permeation and retention.[1]
Oleic Acid CelecoxibWater/Propylene GlycolNot SpecifiedReduced drug release rate in a liquid crystalline system.[4]
Oleic Acid/Propylene Glycol CelecoxibWaterNot SpecifiedIncreased drug release rate in a liquid crystalline system.[5]
Unsaturated Glycerol Monoethers Not SpecifiedNot SpecifiedHairless Mouse SkinEffective enhancer, but somewhat less than oleic acid.[6]

Experimental Protocols: A Closer Look at the Methodologies

The evaluation of penetration enhancers relies on robust in vitro and ex vivo experimental setups. The following are detailed protocols for key experiments cited in the literature.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is a gold standard for assessing the permeation of substances through the skin.[7][8][9][10]

Objective: To quantify the flux of a drug across a skin membrane.

Apparatus:

  • Franz diffusion cells

  • Water bath with circulator

  • Magnetic stirrer

  • HPLC or other suitable analytical instrument

Procedure:

  • Skin Preparation: Excised human or animal skin is carefully prepared, and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Cell Assembly: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and continuously stirred to ensure a uniform concentration. The temperature is maintained at 32°C to mimic skin surface temperature.

  • Dosing: The formulation containing the drug and the penetration enhancer (e.g., this compound) is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid.

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method like HPLC.

  • Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux (Jss) and permeability coefficient (Kp) are calculated.

ATR-FTIR Spectroscopy for Stratum Corneum Lipid Analysis

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a non-invasive technique used to investigate the molecular organization of the stratum corneum lipids.[11][12][13][14]

Objective: To assess changes in the conformational order and lateral packing of stratum corneum lipids upon treatment with a penetration enhancer.

Apparatus:

  • FTIR spectrometer with an ATR accessory (e.g., a diamond crystal)

Procedure:

  • Baseline Measurement: A baseline spectrum of untreated skin is recorded. The C-H stretching and scissoring vibration bands are of particular interest as they provide information on the conformational order and lateral packing of the lipid acyl chains.

  • Treatment: The skin is treated with the penetration enhancer formulation for a specified period.

  • Post-Treatment Measurement: After the treatment period, the excess formulation is gently removed, and another FTIR spectrum is recorded from the same skin area.

  • Data Analysis: Changes in the peak positions and shapes of the C-H stretching and scissoring bands are analyzed. A shift to a higher wavenumber in the C-H stretching bands indicates a more disordered or fluid state of the lipids.

Confocal Laser Scanning Microscopy (CLSM) for Visualization of Penetration

CLSM is a powerful imaging technique that allows for the visualization of the penetration of fluorescently labeled molecules into the different layers of the skin.[15][16][17][18][19]

Objective: To visualize the depth and pathway of penetration of a fluorescent probe or drug.

Apparatus:

  • Confocal laser scanning microscope

  • Fluorescently labeled probe or drug

Procedure:

  • Skin Preparation: Excised skin is mounted on a microscope slide.

  • Application of Fluorescent Formulation: A formulation containing the fluorescently labeled substance and the penetration enhancer is applied to the skin surface.

  • Incubation: The skin is incubated for a specific duration under controlled conditions.

  • Imaging: The skin sample is then observed under the confocal microscope. Optical sections (z-stacks) are acquired at different depths of the skin.

  • Image Analysis: The images are analyzed to determine the localization and distribution of the fluorescent substance within the stratum corneum, epidermis, and dermis. This provides a visual representation of the penetration enhancement effect.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Mechanism_of_Action Mechanism of this compound Action cluster_enhancer This compound cluster_skin Stratum Corneum cluster_outcome Result GMO Glyceryl 1-Monooctanoate SC_lipids Organized Lipid Bilayers GMO->SC_lipids Intercalates into lipid bilayers Disrupted_lipids Disrupted & Fluidized Lipids SC_lipids->Disrupted_lipids Disrupts packing & increases fluidity Increased_Permeability Increased Skin Permeability Disrupted_lipids->Increased_Permeability Enhanced_Penetration Enhanced Drug Penetration Increased_Permeability->Enhanced_Penetration

Caption: Mechanism of this compound Action on the Stratum Corneum.

Experimental_Workflow In Vitro Skin Permeation Experimental Workflow start Start: Prepare Excised Skin mount_skin Mount Skin on Franz Diffusion Cell start->mount_skin add_receptor Fill Receptor with Fluid & Equilibrate mount_skin->add_receptor apply_formulation Apply Formulation to Donor Compartment add_receptor->apply_formulation sampling Collect Samples from Receptor at Time Intervals apply_formulation->sampling analysis Analyze Samples (e.g., HPLC) sampling->analysis data_analysis Calculate Flux & Permeability Coefficient analysis->data_analysis end End: Determine Enhancement Effect data_analysis->end

Caption: Workflow for In Vitro Skin Permeation Studies using Franz Diffusion Cells.

Conclusion

This compound stands as a noteworthy penetration enhancer, primarily acting through the fluidization of the stratum corneum's lipid matrix. Its ability to form liquid crystalline structures further contributes to its efficacy in facilitating drug transport across the skin. While direct quantitative comparisons with a broad spectrum of enhancers are still evolving, the available data demonstrates its significant potential in transdermal drug delivery. The experimental protocols detailed herein provide a framework for the continued investigation and optimization of formulations incorporating this versatile excipient. For drug development professionals, a thorough understanding of its mechanism is paramount to harnessing its full potential in creating effective and safe topical and transdermal therapies.

References

A Comparative Guide to In Vitro Drug Release from Glyceryl 1-Monooctanoate-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro release performance of drug formulations based on Glyceryl 1-monooctanoate, a medium-chain monoglyceride commonly used in pharmaceutical sciences. The performance of these formulations is compared with alternatives, supported by experimental data, to aid in the selection of appropriate lipid-based drug delivery systems.

Executive Summary

This compound, also known by its trade name Capmul® MCM C8, is a versatile lipid excipient used to enhance the solubility and control the release of poorly water-soluble drugs. This guide delves into the in vitro release characteristics of formulations incorporating this excipient, presenting a comparative analysis with other lipid-based systems such as those containing glyceryl monooleate and glyceryl monostearate. The data presented herein, summarized in clear tabular formats, is intended to provide a comprehensive resource for formulation scientists and researchers in the field of drug delivery.

Data Presentation: In Vitro Drug Release Comparison

The following tables summarize quantitative data from various studies, showcasing the in vitro release of different drugs from formulations based on this compound and other lipid excipients.

Table 1: In Vitro Release of Felodipine from Polymeric Formulations Containing this compound (Capmul® MCM C8) [1]

FormulationCapmul® MCM C8 Concentration (% w/w)Cumulative Drug Release at 8h (%)
F10< 20
F210~ 40
F320> 60

Table 2: Comparative In Vitro Release of Itraconazole from Lipid-Polymer Hybrid Nanoparticles (LPHNPs) [2]

FormulationLipid ComponentDissolution MediumCumulative Drug Release at 2h (%)Cumulative Drug Release at 12h (%)
LPHNPs-1Glyceryl Monostearate0.1 N HCl (pH 1.2)23.3-
LPHNPs-5Glyceryl Monostearate0.1 N HCl (pH 1.2)19.18-
Aqueous Dispersion-0.1 N HCl (pH 1.2)11.32-
LPHNPs-1Glyceryl MonostearatePhosphate Buffer (pH 7.4)-90.2
LPHNPs-5Glyceryl MonostearatePhosphate Buffer (pH 7.4)-83.4
Aqueous Dispersion-Phosphate Buffer (pH 7.4)-40.0

Table 3: In Vitro Release of Olmesartan Medoxomil from Solid Lipid Nanoparticles (SLNs) [3]

FormulationLipid ComponentCumulative Drug Release at 12h (%)
SLN FormulationsNot specified89.6 - 96.5
Aqueous Drug Suspension-27.8

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.

In Vitro Drug Release Study of Felodipine from Polymeric Formulations[1]
  • Apparatus: USP Dissolution Apparatus.

  • Method:

    • Three polymeric formulations based on poly (2-hydroxyethyl methacrylate) were prepared with varying concentrations of Capmul® MCM C8 (0%, 10%, and 20% w/w).

    • Felodipine was incorporated as the model drug.

    • The in vitro release profile was investigated in Phosphate Buffered Saline (PBS).

    • Samples were withdrawn at predetermined time intervals and analyzed for drug content using a suitable analytical method (e.g., HPLC).

In Vitro Dissolution Study of Itraconazole from Lipid-Polymer Hybrid Nanoparticles (LPHNPs)[2]
  • Apparatus: Dialysis bag method with a magnetic stirrer.

  • Method:

    • LPHNPs were prepared using Glyceryl Monostearate as the lipid component.

    • A known quantity of the LPHNP formulation was placed in a dialysis bag.

    • The dialysis bag was immersed in 100 mL of dissolution medium (either 0.1 N HCl, pH 1.2, or phosphate buffer, pH 7.4).

    • The setup was maintained at 37°C with stirring at 100 rpm.

    • Aliquots of the dissolution medium were withdrawn at specified time intervals and replaced with fresh medium.

    • The samples were analyzed for itraconazole content using UV-Vis spectrophotometry at a λmax of 258 nm.

In Vitro Drug Release Study of Olmesartan Medoxomil from Solid Lipid Nanoparticles (SLNs)[3]
  • Apparatus: Dialysis membrane method.

  • Method:

    • Olmesartan medoxomil-loaded SLNs were prepared using a hot homogenization and ultra-sonication method.

    • The in vitro drug release from the formulations was studied using a dialysis membrane.

    • The cumulative percentage of drug release was determined over a period of 12 hours.

    • The drug release kinetics were analyzed using various mathematical models to determine the mechanism of release.

Visualizations: Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships described in the cited studies.

experimental_workflow_dialysis Experimental Workflow: Dialysis Bag Method cluster_prep Formulation Preparation cluster_dialysis Dialysis Setup cluster_sampling Sampling and Analysis prep Prepare LPHNP Formulation load Load Formulation into Dialysis Bag prep->load immerse Immerse Bag in Dissolution Medium (37°C, 100 rpm) load->immerse sample Withdraw Aliquots at Time Intervals immerse->sample replace Replenish with Fresh Medium sample->replace analyze Analyze Drug Content (UV-Vis Spec) sample->analyze

Caption: Workflow for in vitro drug release using the dialysis bag method.

logical_relationship_capmul Impact of this compound on Drug Release cluster_components Formulation Components formulation Polymeric Formulation (Poly(2-hydroxyethyl methacrylate)) release Enhanced Drug Release formulation->release drug Poorly Soluble Drug (Felodipine) drug->release capmul This compound (Capmul® MCM C8) capmul->release Increases Concentration

Caption: Influence of this compound concentration on drug release.

Conclusion

The presented data indicates that this compound (Capmul® MCM C8) can significantly enhance the in vitro release of poorly soluble drugs from polymeric formulations. The extent of release is directly influenced by the concentration of the lipid excipient. When compared to formulations based on other lipids like Glyceryl Monostearate, the choice of lipid and the overall formulation design play a crucial role in the drug release profile. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for designing and conducting in vitro release studies for lipid-based drug delivery systems. Researchers and formulation scientists are encouraged to consider these findings when developing novel drug products with optimized release characteristics.

References

A Comparative Guide to Non-Ionic Surfactants in Emulsion Formulation: Glyceryl 1-Monooctanoate vs. Polysorbate 80 and Sorbitan Monooleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of emulsion-based formulations, particularly within the pharmaceutical and drug delivery sectors, the selection of an appropriate surfactant is paramount to achieving a stable, effective, and safe product. This guide provides an objective comparison of Glyceryl 1-monooctanoate, a medium-chain monoglyceride, against two widely used non-ionic surfactants, Polysorbate 80 and Sorbitan Monooleate. The following sections present a compilation of experimental data, detailed methodologies for key characterization techniques, and visual workflows to aid in the rational selection of surfactants for your emulsion systems.

Performance Comparison of Non-Ionic Surfactants

The selection of a non-ionic surfactant is often guided by its hydrophilic-lipophilic balance (HLB) value, which indicates its relative affinity for oil and water phases. Surfactants with low HLB values are more lipophilic and tend to form water-in-oil (w/o) emulsions, while those with high HLB values are more hydrophilic and favor the formation of oil-in-water (o/w) emulsions.

SurfactantChemical NameHLB Value (Approx.)Typical Emulsion TypeKey Characteristics
This compound Glyceryl Monocaprylate~5-6Primarily w/o or o/w with co-emulsifierBiocompatible, biodegradable, penetration enhancer, often used in self-emulsifying drug delivery systems (SEDDS).
Polysorbate 80 Polyoxyethylene (20) sorbitan monooleate15.0o/wHigh water solubility, effective solubilizer and emulsifier for a wide range of oils, commonly used in parenteral and oral formulations.[1]
Sorbitan Monooleate (Span® 80)4.3w/oLipophilic, often used in combination with high HLB surfactants like Polysorbate 80 to achieve a desired overall HLB for stable o/w emulsions.

Experimental Data Summary

The following tables summarize key performance parameters of emulsions formulated with the respective surfactants, compiled from various experimental studies. It is important to note that direct comparison is challenging due to variations in formulation compositions and preparation methods across different studies.

Table 1: Emulsion Droplet Size and Zeta Potential
SurfactantOil PhaseSurfactant Conc. (% w/w)Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Glyceryl Monocaprylate (Type II)Propylene glycol monocaprylate-~100< 0.1-[2]
Polysorbate 80Canola Oil-60-185< 1-7 to -15[3]
Polysorbate 80Oleic Acid-~720.42-[4]
Sorbitan Monooleate (with Tween 40)Palm Oil5 mL320.2--20.6[5]
Sorbitan Monooleate (with Tween 80)--206-2530.3-0.5-[6]

Note: "-" indicates data not specified in the cited source.

Table 2: In Vitro Cytotoxicity Data
SurfactantCell LineAssayIC50 ValueKey FindingsReference
Glyceryl Monocaprylate (Type II)--0.48%Slightly less toxic compared to other related lipids in the study.[2]
Polysorbate 80Human FibroblastMTT, Neutral Red, LDH65.5 mg/mLLower cytotoxicity compared to Polysorbate 60.[7]
Polysorbate 80Caco-2--At 0.2% concentration, reduced monolayer integrity and increased allergen transport.[8]
Polysorbate 80NL-20 (Normal Lung Epithelial)-2.6 µMMore toxic than Oleic Acid alone, but toxicity decreased when formulated in a nanoemulsion.[4]
Sorbitan Monooleate (Span 80)Colon 26-5 µM (for DOX-loaded vesicles)Doxorubicin-loaded Span 80 vesicles showed higher cytotoxicity than liposomes.[9]
Sorbitan Monooleate (Span 80)-Hemolysis Assay-Showed the least toxicity among Span 20, 40, 60, and 80.[10]

Experimental Protocols

Protocol 1: Preparation of Oil-in-Water (o/w) Nanoemulsion using Ultrasonication

This protocol describes a general method for preparing an o/w nanoemulsion using a high-energy ultrasonication technique.

Materials:

  • Oil Phase (e.g., Caprylic/Capric Triglyceride)

  • Aqueous Phase (Deionized Water)

  • Surfactant (this compound, Polysorbate 80, or a blend of Sorbitan Monooleate and Polysorbate 80)

  • Co-surfactant (optional, e.g., Propylene Glycol)

Procedure:

  • Preparation of Phases:

    • Accurately weigh the components of the oil phase and mix until a homogenous solution is formed.

    • Accurately weigh the components of the aqueous phase and mix until a homogenous solution is formed.

  • Pre-emulsion Formation:

    • Heat both the oil and aqueous phases separately to 60-70 °C.

    • Slowly add the aqueous phase to the oil phase while continuously stirring with a magnetic stirrer at a moderate speed (e.g., 500 rpm) to form a coarse pre-emulsion.

  • High-Energy Homogenization:

    • Subject the pre-emulsion to high-intensity ultrasonication using a probe sonicator.[5]

    • Typical parameters: 20 kHz frequency, 70% amplitude, for a duration of 10-15 minutes.[5] The sonication is often performed in pulses (e.g., 5 seconds on, 5 seconds off) to prevent overheating.[5]

    • Maintain the temperature of the emulsion during sonication by using an ice bath.

  • Cooling and Storage:

    • Allow the resulting nanoemulsion to cool down to room temperature.

    • Store in a sealed container for further characterization.

Protocol 2: Droplet Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for analyzing the droplet size distribution and zeta potential of a nanoemulsion.

Instrumentation:

  • Zetasizer Nano series (or equivalent DLS instrument)

Procedure:

  • Sample Preparation:

    • Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects (typically a 100 to 500-fold dilution).[2][11]

    • Ensure the diluted sample is free of air bubbles.

  • Instrument Setup:

    • Set the measurement parameters in the software, including the dispersant (water) viscosity and refractive index, and the material refractive index.

    • Equilibrate the instrument and the sample to the desired temperature (e.g., 25 °C).

  • Droplet Size Measurement:

    • Place the cuvette containing the diluted sample into the instrument.

    • Perform the measurement to obtain the Z-average diameter (mean droplet size) and the Polydispersity Index (PDI), which indicates the width of the size distribution.[12]

  • Zeta Potential Measurement:

    • For zeta potential measurement, use a specific folded capillary cell.

    • The instrument applies an electric field and measures the electrophoretic mobility of the droplets to calculate the zeta potential.[13] A zeta potential value greater than +30 mV or less than -30 mV generally indicates good colloidal stability.[14]

Protocol 3: Accelerated Stability Testing of Emulsions

Accelerated stability studies are performed to predict the long-term stability of an emulsion in a shorter time frame.

Methods:

  • Centrifugation:

    • Subject the emulsion to centrifugation at high speeds (e.g., 3000-15000 rpm) for a defined period (e.g., 30 minutes).

    • Observe for any signs of phase separation, creaming, or sedimentation. A stable emulsion should not show any phase separation.

  • Freeze-Thaw Cycles:

    • Subject the emulsion to multiple cycles of freezing and thawing (e.g., -20 °C for 24 hours followed by 25 °C for 24 hours).

    • After a predetermined number of cycles (e.g., 3-6 cycles), visually inspect the emulsion for any signs of instability such as phase separation, coalescence, or changes in consistency.

  • Thermal Stress:

    • Store the emulsion at elevated temperatures (e.g., 40 °C, 50 °C) for a specific period (e.g., 1-3 months).

    • Periodically evaluate the emulsion for changes in physical appearance, droplet size, and other relevant parameters.

Visualization of Workflows

To further aid in the practical application of this information, the following diagrams illustrate key decision-making and experimental processes.

Surfactant_Selection_Workflow start Start: Define Formulation Requirements emulsion_type Desired Emulsion Type? start->emulsion_type drug_properties Drug Properties (Solubility, Permeability) emulsion_type->drug_properties o/w span80 Sorbitan Monooleate (often with co-emulsifier) emulsion_type->span80 w/o route Route of Administration? drug_properties->route gmo This compound drug_properties->gmo Poorly soluble, needs penetration enhancement ps80 Polysorbate 80 drug_properties->ps80 High solubilization needed route->gmo Oral (SEDDS), Topical route->ps80 Oral, Parenteral, Topical end Select Surfactant(s) and Proceed to Formulation gmo->end ps80->end span80->end

Caption: Surfactant Selection Workflow for Emulsion Formulation.

Emulsion_Characterization_Workflow start Formulated Emulsion visual Visual Inspection (Phase Separation, Creaming) start->visual dls Dynamic Light Scattering (DLS) visual->dls stability Accelerated Stability Testing visual->stability droplet_size Droplet Size & PDI dls->droplet_size zeta Zeta Potential dls->zeta evaluation Evaluate Stability and Performance droplet_size->evaluation zeta->evaluation centrifugation Centrifugation stability->centrifugation freeze_thaw Freeze-Thaw Cycles stability->freeze_thaw thermal Thermal Stress stability->thermal centrifugation->evaluation freeze_thaw->evaluation thermal->evaluation

Caption: Experimental Workflow for Emulsion Characterization.

Conclusion

The choice between this compound, Polysorbate 80, and Sorbitan Monooleate depends heavily on the specific requirements of the formulation. This compound stands out for its biocompatibility and penetration-enhancing properties, making it a strong candidate for oral and topical drug delivery systems, particularly in self-emulsifying formulations. Polysorbate 80 is a versatile and powerful o/w emulsifier and solubilizer suitable for a broad range of applications, including parenteral formulations. Sorbitan Monooleate, with its lipophilic nature, is an excellent w/o emulsifier and a crucial component in combination with high HLB surfactants for creating stable o/w emulsions with tailored properties.

This guide provides a foundational comparison based on available experimental data. It is imperative for researchers to conduct their own formulation-specific studies to determine the optimal surfactant system for their intended application. The provided protocols and workflows serve as a starting point for these investigations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glyceryl 1-monooctanoate
Reactant of Route 2
Reactant of Route 2
Glyceryl 1-monooctanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.